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Foundational

Investigating the In Vitro Mechanism of Action of Novel Indole Derivatives: A Strategic Guide Featuring 2,3-Dimethyl-1H-indole-7-carbonitrile as a Case Study

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide outlines a comprehensive strategy for elucidating the in vitro mechanism of action of a novel chemical entity, using...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive strategy for elucidating the in vitro mechanism of action of a novel chemical entity, using the hypothetical case of 2,3-Dimethyl-1H-indole-7-carbonitrile. Given the absence of established biological data for this compound, this document serves as a roadmap for its initial characterization and mechanistic deep-dive. We will proceed under the hypothesis that its indole scaffold, a privileged structure in medicinal chemistry, may confer activity against common cancer-related targets.

Part 1: Foundational Characterization and Target Class Identification

The initial phase of investigation is designed to broadly assess the compound's biological activity and establish a foundational dataset. This phase prioritizes high-throughput screening to identify a general biological effect, which will then inform more focused mechanistic studies.

1.1. Physicochemical Profiling and Assay Viability

Before any biological assessment, it is critical to understand the compound's fundamental chemical properties. This ensures its suitability for in vitro assays and provides a baseline for future formulation development.

Table 1: Essential Physicochemical Parameters for 2,3-Dimethyl-1H-indole-7-carbonitrile

ParameterExperimental MethodRationale and Interpretation
Solubility Kinetic and Thermodynamic Solubility Assays in PBS and DMSODetermines the compound's ability to remain in solution under assay conditions, preventing false negatives due to precipitation. A minimum of 100 µM in PBS is often desired.
Purity High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)Confirms the identity and purity of the compound. Impurities could lead to misleading biological results. A purity of >98% is the standard for in vitro screening.
Stability HPLC-MS analysis over time in assay bufferAssesses the compound's stability in the experimental environment. Degradation can reduce the effective concentration and lead to inconsistent data.
Lipophilicity (LogP) Chromatographic or computational (e.g., clogP) methodsPredicts the compound's partitioning between aqueous and lipid environments, which can influence cell permeability and non-specific binding.

1.2. Initial Broad-Spectrum Biological Screening

A high-throughput screen against a diverse panel of human cancer cell lines is the most efficient first step to identify potential anti-cancer activity. The NCI-60 panel, for instance, provides a wealth of data on differential sensitivity, which can hint at the mechanism of action.

Experimental Protocol: Cell Viability Screening using a Luminescent ATP Assay

  • Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) in their recommended media until they reach logarithmic growth phase.

  • Cell Plating: Seed cells into 96-well microplates at a predetermined density to ensure they are in an exponential growth phase at the time of compound addition.

  • Compound Preparation: Prepare a stock solution of 2,3-Dimethyl-1H-indole-7-carbonitrile in 100% DMSO. Create a dilution series to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Treatment: Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, an indicator of metabolically active cells.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Workflow for Initial Compound Characterization

cluster_0 Phase 1: Foundational Assessment A Compound Synthesis & Purity Verification (>98%) B Physicochemical Profiling (Solubility, Stability, LogP) A->B Quality Control C Broad-Spectrum Cell Viability Screening (e.g., NCI-60) B->C Assay Readiness D IC50 Determination & Hit Identification C->D Biological Activity cluster_1 Phase 2: Mechanism of Action Elucidation E In Vitro Kinase Panel Screen (Identify Potential Targets) F Cellular Target Engagement (e.g., CETSA) E->F Target Validation G Downstream Signaling Analysis (Western Blot for Phospho-proteins) F->G Pathway Analysis H Phenotypic Assays (Cell Cycle, Apoptosis) G->H Functional Outcome

Caption: A workflow for elucidating the mechanism of action.

2.3. Analysis of Downstream Signaling

Confirmation of target engagement should be followed by an analysis of the downstream signaling pathway. For a kinase inhibitor, this involves assessing the phosphorylation status of its known substrates.

Experimental Protocol: Western Blotting for Phospho-proteins

  • Cell Lysis: Treat cells with the compound for various times and at different concentrations. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase's downstream substrates. Also, probe for the total amount of each substrate protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: A reduction in the phosphorylation of downstream substrates in compound-treated cells provides strong evidence for the on-target activity of the inhibitor.

Part 3: Phenotypic Corroboration

The final step is to correlate the observed molecular mechanism with a cellular phenotype. If the identified target kinase is involved in cell cycle progression or apoptosis, specific assays can confirm the compound's functional effect.

3.1. Cell Cycle Analysis

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cells with the compound at concentrations around its IC₅₀.

  • Cell Fixation: Harvest and fix the cells in ethanol.

  • Staining: Stain the cells with propidium iodide (PI), a fluorescent dye that binds to DNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) suggests that the compound interferes with cell cycle progression at that point, consistent with the function of many kinases.

3.2. Apoptosis Assay

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound.

  • Staining: Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Interpretation: An increase in the population of Annexin V-positive cells indicates the induction of apoptosis.

By following this structured, multi-faceted approach, researchers can systematically and rigorously elucidate the in vitro mechanism of action of a novel compound like 2,3-Dimethyl-1H-indole-7-carbonitrile, moving from broad biological effects to a specific molecular target and its downstream cellular consequences.

References

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. [Link]

  • Kinase Profiling Services. Eurofins Discovery. [Link]

  • Cellular Thermal Shift Assay (CETSA). Nature Protocols. [Link]

  • Western Blotting Principles and Methods. Bio-Rad Laboratories. [Link]

Exploratory

Pharmacological Evaluation and Receptor Binding Affinity Studies of 2,3-Dimethyl-1H-indole-7-carbonitrile Derivatives as Covalent BTK Inhibitors

Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy for autoimmune diseases and B-cell malignancies. Among the most successful structural motifs discovered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy for autoimmune diseases and B-cell malignancies. Among the most successful structural motifs discovered in recent years is the 2,3-dimethyl-1H-indole-7-carbonitrile scaffold[1]. While traditional pharmacology often focuses on cell-surface "receptors," the primary target for this scaffold is Bruton’s Tyrosine Kinase (BTK)—a critical non-receptor tyrosine kinase situated immediately downstream of the B-Cell Receptor (BCR) and Fcγ receptors[1].

This technical guide explores the mechanistic causality, binding affinity profiles, and self-validating experimental protocols used to evaluate 2,3-dimethyl-1H-indole-7-carbonitrile derivatives—most notably the clinical candidate Branebrutinib (BMS-986195) . By acting as a highly potent, irreversible covalent inhibitor, this scaffold achieves rapid in vivo target inactivation, offering a paradigm shift in managing rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE)[1][2].

Pharmacological Rationale & Mechanistic Causality

The Indole-7-Carbonitrile Scaffold

The 2,3-dimethyl-1H-indole-7-carbonitrile core serves as an optimized hinge-binding motif within the ATP-binding pocket of BTK[1]. The structural genius of this scaffold lies in its spatial geometry:

  • Hinge Interaction: The indole core forms critical hydrogen bonds with the hinge region of the kinase.

  • Steric Positioning: The 2,3-dimethyl substitutions restrict the conformational rotation of the molecule, locking it into an active binding pose.

  • Warhead Trajectory: The 7-carbonitrile group directs an attached electrophilic warhead (typically an alkyne or acrylamide via a piperidine linker) precisely toward Cys481 , a nucleophilic cysteine residue unique to BTK and a few closely related Tec-family kinases[1][3].

BCR Signaling and BTK Inhibition

BTK is essential for translating antigen binding at the B-Cell Receptor (BCR) into intracellular action. Upon BCR activation, upstream kinases (Lyn/Syk) phosphorylate and activate BTK, which subsequently activates Phospholipase C gamma 2 (PLCγ2)[4]. This triggers intracellular calcium flux and NF-κB signaling, driving B-cell proliferation and cytokine production[4]. By covalently binding to Cys481, the indole-7-carbonitrile derivative permanently locks BTK in an inactive state, severing the signaling cascade[2].

BCR_Signaling BCR B-Cell Receptor (BCR) Activation LynSyk Lyn / Syk Kinases Phosphorylation BCR->LynSyk BTK Bruton's Tyrosine Kinase (BTK) Active State LynSyk->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor 2,3-Dimethyl-1H-indole-7-carbonitrile Derivative (e.g., BMS-986195) Inhibitor->BTK Covalent Binding (Cys481) Calcium Intracellular Ca2+ Flux PLCg2->Calcium NFkB NF-κB Signaling (Proliferation & Cytokines) PLCg2->NFkB

Fig 1. BCR signaling cascade illustrating the targeted covalent inhibition of BTK at Cys481.

Quantitative Binding Profiles

The optimization of the 2,3-dimethyl-1H-indole-7-carbonitrile scaffold culminated in Branebrutinib (BMS-986195), which exhibits extraordinary potency and selectivity. It is >5,000-fold more selective for BTK over 240 non-Tec family kinases[5][6].

Table 1: Receptor/Target Binding Affinity and Cellular Activity of BMS-986195

Target / Assay SystemIC₅₀ / AffinitySelectivity & Mechanistic Note
BTK (Cell-free kinase assay)0.1 nMPrimary target; irreversible covalent binding[3][5].
TEC (Cell-free kinase assay)0.9 nMTec family member (contains homologous Cys)[5].
BMX (Cell-free kinase assay)1.5 nMTec family member (contains homologous Cys)[5].
TXK (Cell-free kinase assay)5.0 nMTec family member (contains homologous Cys)[5].
BCR-stimulated CD69 (Whole Blood)11 nMFunctional cellular assay demonstrating downstream inhibition[5].
FcγR-stimulated TNF-α (PBMCs)0.3 nMInnate immune cell functional inhibition[6].
BCR-stimulated Proliferation (B cells)0.04 nMNear-complete suppression of antigen-dependent expansion[6].

Self-Validating Experimental Protocols

To rigorously establish the binding affinity and covalent nature of these derivatives, we employ a two-tiered validation system. As an application scientist, it is critical to understand why these specific steps are taken: standard equilibrium assays (like simple IC₅₀ generation) fail to capture the time-dependent nature of covalent inhibitors.

Protocol A: Time-Dependent FRET-Based Kinase Binding Assay

Causality Principle: Because covalent inhibitors permanently inactivate their target, their apparent IC₅₀ decreases over time. To accurately measure affinity, we must calculate the kinact​/KI​ ratio, which separates reversible binding affinity ( KI​ ) from the rate of covalent bond formation ( kinact​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human BTK kinase domain (containing Cys481) in a standard assay buffer (e.g., HEPES pH 7.4, 10 mM MgCl₂, 0.015% Brij-35, 1 mM DTT). Note: DTT concentration must be strictly controlled as high levels of thiols can scavenge the electrophilic warhead.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the indole-7-carbonitrile derivative in 100% DMSO.

  • Pre-incubation (The Critical Step): Mix the kinase with the inhibitor at multiple distinct time intervals (e.g., 0, 15, 30, 60, and 120 minutes) prior to initiating the reaction. This time-course is mathematically required to derive kinact​ .

  • Reaction Initiation: Add ATP (at its predetermined Km​ ) and a FRET-compatible peptide substrate (e.g., TR-FRET continuous assay format).

  • Kinetic Read & Analysis: Monitor product formation continuously. Fit the progress curves to a first-order exponential decay model to extract the observed rate constant ( kobs​ ). Plot kobs​ vs. inhibitor concentration to determine kinact​/KI​ .

Protocol B: Intact Cell Target Occupancy (Probe Competition) Assay

Causality Principle: To prove that the drug engages BTK inside a living cell, we use a probe competition assay. The mechanical linchpin of this protocol is the washout step . Because covalent bonds have an infinite residence time, the drug will remain bound to BTK during washing, while reversible off-target binders wash away[1].

Step-by-Step Methodology:

  • Cell Dosing: Incubate Ramos B cells or primary human PBMCs with varying concentrations of the indole-7-carbonitrile derivative for 1 hour at 37°C.

  • Extensive Washout: Centrifuge and wash the cells three times with warm, drug-free media. Logic: This resets the baseline, removing any non-covalently bound compound.

  • Lysis and Probe Addition: Lyse the cells using a non-denaturing buffer. Add a biotinylated, irreversible BTK probe to the lysate. Logic: The probe will only bind to BTK molecules that were NOT covalently occupied by the drug.

  • Immunocapture & LC-MS/MS: Pull down the biotinylated probe-BTK complexes using streptavidin-coated magnetic beads. Digest the isolated proteins with trypsin and quantify the specific BTK peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: A reduction in the LC-MS/MS signal directly and causally correlates to the specific covalent occupancy of the drug in the live cell.

Target_Occupancy Step1 Incubate Cells with Indole-7-carbonitrile Ligand Step2 Extensive Washout (Removes Reversible Binders) Step1->Step2 Step3 Add Biotinylated Probe (Binds Free BTK) Step2->Step3 Step4 Streptavidin Pulldown & LC-MS/MS Quantification Step3->Step4

Fig 2. Self-validating target occupancy workflow distinguishing covalent from reversible binding.

Conclusion

The 2,3-dimethyl-1H-indole-7-carbonitrile scaffold represents a masterclass in structure-based drug design. By leveraging this core, researchers have successfully developed molecules like Branebrutinib (BMS-986195) that achieve sub-nanomolar affinity (0.1 nM) for BTK[3][5]. The integration of rigorous, causality-driven experimental protocols—such as time-dependent kinetic profiling and washout-dependent target occupancy assays—ensures that the observed pharmacological efficacy is both highly selective and mechanistically sound, paving the way for advanced treatments in autoimmune pathology[1][2].

References

  • Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK)
  • Branebrutinib (BMS-986195) | BTK inhibitor | CAS 1912445-55-6. Selleck Chemicals.
  • Branebrutinib (BMS-986195) | BTK Inhibitor. MedChemExpress.
  • Branebrutinib (BMS-986195, CAS Number: 1912445-55-6). Cayman Chemical.
  • BMS-986195 Is a Highly Selective and Rapidly Acting Covalent Inhibitor of Bruton's Tyrosine Kinase with Robust Efficacy at Low Doses in Preclinical Models of RA and Lupus Nephritis. ACR abstract.
  • Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Sign

Sources

Foundational

The Cytotoxic and Pharmacological Profile of the 2,3-Dimethyl-1H-indole-7-carbonitrile Scaffold in Mammalian Systems

I. Architectural Context & Mechanistic Causality In the landscape of targeted covalent inhibitors (TCIs), the structural geometry of the core scaffold dictates both target engagement and the risk of idiosyncratic drug to...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Architectural Context & Mechanistic Causality

In the landscape of targeted covalent inhibitors (TCIs), the structural geometry of the core scaffold dictates both target engagement and the risk of idiosyncratic drug toxicity (IDT). The compound 2,3-Dimethyl-1H-indole-7-carbonitrile (CAS 103503-07-7) has emerged as a privileged intermediate in the synthesis of highly selective kinase inhibitors, serving as the foundational building block for molecules like Branebrutinib (BMS-986195), a potent Bruton’s Tyrosine Kinase (BTK) inhibitor1[1].

As an application scientist, I approach the toxicity of this scaffold not as a static metric, but as a dynamic interplay of electrophilic reactivity and cellular metabolism. The bare indole-7-carbonitrile core exhibits minimal intrinsic cytotoxicity. However, when functionalized with an electrophilic warhead (such as an acrylamide) to achieve irreversible binding at Cys481 of BTK, the toxicity profile shifts. The primary toxicological challenge becomes mitigating off-target covalent binding to non-target proteins and cellular thiols (e.g., glutathione), which can trigger hepatotoxicity or generalized cellular apoptosis1[1].

II. Quantitative Toxicity Profiling Across Mammalian Cell Lines

To evaluate the safety window of the 2,3-dimethylindole scaffold, we must analyze its functionalized derivatives across diverse mammalian cell lines. The data below synthesizes the viability and biochemical metrics, demonstrating a wide therapeutic index.

Cell Line / Biological SystemAssay TypeCompound / DerivativeIC₅₀ / Viability MetricMechanistic Implication
Ramos (Human B-cell) Proliferation (Anti-IgM)Branebrutinib (Indole deriv.)3.5 – 4.1 nMPotent, on-target BTK inhibition driving apoptosis[BMS-986195
Primary Human Hepatocytes Covalent Protein Binding¹⁴C-labeled derivative (10 µM)Minimal binding observedLow risk of idiosyncratic hepatotoxicity[Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK)
NCI-ADR-RES (MDR Cancer) Cytotoxicity (CCK-8)Branebrutinib (Indole deriv.)> 10 µM (Sub-toxic)Reverses P-gp MDR without direct generalized cytotoxicity2[2].
Human Whole Blood Target Inactivation RateBranebrutinib (Indole deriv.)3.5×10⁻⁴ nM⁻¹·min⁻¹Rapid covalent engagement outpaces systemic clearance3[3].

III. Cellular Dynamics & Off-Target Mitigation

Hepatocyte Integrity

When testing covalent inhibitors, the liver is the primary site of concern due to high concentrations of metabolic enzymes. Studies utilizing ¹⁴C-labeled 2,3-dimethylindole derivatives in human hepatocytes reveal that the scaffold resists excessive CYP450-mediated bioactivation1[1]. The compact nature of the dimethyl-indole ring limits the formation of highly reactive epoxide intermediates, ensuring that off-target protein covalent binding remains well below the threshold associated with drug-induced liver injury (DILI).

Multidrug-Resistant (MDR) Cell Lines

A fascinating aspect of this scaffold's profile is its behavior in P-glycoprotein (P-gp) overexpressing cells. Rather than acting as a highly toxic agent or being rapidly effluxed, functionalized derivatives like Branebrutinib bind to the substrate-binding pocket of P-gp at sub-toxic concentrations. This inhibits P-gp ATPase activity, effectively resensitizing MDR cancer cells to standard chemotherapeutics without adding compounding intrinsic cytotoxicity2[2].

IV. Pathway Visualization

The following diagram maps the divergent cellular fates of the functionalized 2,3-dimethylindole scaffold, illustrating the balance between therapeutic efficacy and potential toxicity pathways.

ToxicityProfile cluster_hepatocyte Hepatic Metabolism (Primary Hepatocytes) cluster_bcell B-Cell Line (Ramos) cluster_mdr MDR Cancer Cells (NCI-ADR-RES) Compound 2,3-Dimethylindole Derivative (e.g., Branebrutinib) CYP450 CYP450 Oxidation Compound->CYP450 BTK BTK Cys481 Target Engagement Compound->BTK Pgp P-gp ATPase Inhibition Compound->Pgp ReactiveMetabolite Electrophilic Intermediates CYP450->ReactiveMetabolite GSH GSH Trapping (Detoxification) ReactiveMetabolite->GSH Scavenged ProteinBinding Covalent Protein Binding (Hepatotoxicity Risk) ReactiveMetabolite->ProteinBinding Off-Target Viability Decreased Cell Viability (On-Target Apoptosis) BTK->Viability MDR_Reversal MDR Reversal (Sub-toxic concentrations) Pgp->MDR_Reversal

Fig 1: Intracellular signaling and metabolic fate of 2,3-dimethylindole-derived covalent inhibitors.

V. Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. The following protocols detail how to accurately profile the toxicity of this scaffold.

Protocol 1: In Vitro Hepatocyte Covalent Binding Assay

Causality & Rationale: Covalent drugs risk modifying off-target hepatic proteins. We utilize primary human hepatocytes because they maintain physiological levels of glutathione (GSH) and CYP450 enzymes, providing an environment where metabolic activation and natural detoxification compete realistically. Self-Validation: This protocol requires a highly reactive positive control (e.g., Acetaminophen at 1 mM) to confirm CYP450 metabolic competence, and a non-covalent analog of the test compound as a negative control to validate the efficiency of the washing steps.

Step-by-Step Methodology:

  • Cell Preparation: Thaw and plate cryopreserved primary human hepatocytes in collagen-coated 24-well plates at a density of 0.3 × 10⁶ cells/well. Allow 4 hours for attachment in William's E Medium.

  • Compound Incubation: Spike ¹⁴C-labeled 2,3-dimethylindole derivative (10 µM final concentration) into the media. Include wells for the positive control (¹⁴C-Acetaminophen) and negative control (¹⁴C-non-covalent analog). Incubate for 2 hours at 37°C, 5% CO₂.

  • Protein Precipitation: Terminate the reaction by aspirating the media and adding 0.5 mL of ice-cold 10% Trichloroacetic acid (TCA). Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Washing (Critical Step): Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins. Discard the supernatant. Wash the pellet sequentially with 80% methanol/20% water (3x) to remove all non-covalently bound drug. Validation check: The negative control pellet must show background-level radioactivity after the final wash.

  • Quantification: Solubilize the final protein pellet in 1N NaOH. Take an aliquot for protein quantification (BCA assay) and transfer the remainder to scintillation vials with liquid scintillation cocktail.

  • Data Analysis: Calculate covalent binding as pmol equivalents of drug per mg of protein. Values < 50 pmol eq/mg indicate a low risk of intrinsic hepatotoxicity.

Protocol 2: Multiplexed Cell Viability and P-gp Modulation Assay

Causality & Rationale: We must distinguish between target-mediated apoptosis (in B-cells) and generalized cytotoxicity (in non-target cells). Furthermore, evaluating P-gp overexpressing cells (NCI-ADR-RES) determines if the indole scaffold acts as a substrate or an inhibitor of efflux pumps. Self-Validation: By using a known P-gp substrate (paclitaxel) alone and in combination with the indole derivative, a leftward shift in the paclitaxel IC₅₀ curve validates efflux modulation without confounding intrinsic toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed Ramos cells (suspension) and NCI-ADR-RES cells (adherent) in separate 96-well plates at 5,000 cells/well. Incubate overnight.

  • Intrinsic Toxicity Profiling: Treat a subset of both cell lines with a serial dilution of the 2,3-dimethylindole derivative (0.1 nM to 50 µM).

  • MDR Reversal Profiling: To a separate set of NCI-ADR-RES wells, add a sub-toxic concentration of the indole derivative (e.g., 1 µM, determined from Step 2) followed by a serial dilution of Paclitaxel (1 nM to 10 µM).

  • Incubation: Incubate all plates for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Data Interpretation:

    • Ramos cells should show a sharp decline in viability (IC₅₀ ~3.5 nM) due to on-target BTK inhibition.

    • NCI-ADR-RES cells treated with the indole derivative alone should maintain high viability (confirming low intrinsic toxicity).

    • NCI-ADR-RES cells treated with the combination should show a dramatically lowered Paclitaxel IC₅₀, confirming P-gp inhibition.

VI. References

  • Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) Journal of Medicinal Chemistry - ACS Publications[Link]

  • Branebrutinib (BMS-986195), a Bruton's Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents Frontiers in Oncology[Link]

  • BMS-986195 Is a Highly Selective and Rapidly Acting Covalent Inhibitor of Bruton's Tyrosine Kinase with Robust Efficacy at Low Doses in Preclinical Models of RA and Lupus Nephritis ACR Convergence Abstracts[Link]

Sources

Exploratory

Structural and Physicochemical Foundations of 2,3-Dimethyl-1H-indole-7-carbonitrile in Targeted Covalent Inhibitor Design

Executive Summary In the landscape of modern targeted therapeutics, the architectural precision of small-molecule intermediates dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the architectural precision of small-molecule intermediates dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 2,3-Dimethyl-1H-indole-7-carbonitrile (CAS: 103503-07-7) has emerged as a privileged, low-molecular-weight scaffold in the synthesis of highly selective, covalent irreversible inhibitors of Bruton's Tyrosine Kinase (BTK). Most notably, its halogenated derivatives form the core of Branebrutinib (BMS-986195), a clinical-stage therapeutic designed for autoimmune diseases such as rheumatoid arthritis and lupus.

This technical guide provides an in-depth analysis of the physicochemical properties of 2,3-dimethyl-1H-indole-7-carbonitrile, its mechanistic role in kinase inhibition, and a self-validating synthetic protocol for its integration into complex drug frameworks.

Physicochemical Profiling & Structural Rationale

The utility of 2,3-dimethyl-1H-indole-7-carbonitrile lies in its highly optimized physicochemical profile. With a molecular weight of 170.21 g/mol , it provides a compact, rigid core that allows medicinal chemists to append solubilizing linkers and electrophilic warheads without exceeding Lipinski's Rule of Five.

From a structural perspective, the 2,3-dimethyl substitution pattern introduces critical steric constraints. These methyl groups lock the conformation of appended functional groups, significantly reducing the entropic penalty upon binding to the target kinase. Furthermore, the 7-carbonitrile group acts as an essential synthetic handle; it is typically hydrolyzed downstream into a primary carboxamide, which serves as a critical hydrogen-bond donor/acceptor to the hinge region of the BTK active site.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Implication
IUPAC Name 2,3-Dimethyl-1H-indole-7-carbonitrileDefines core heterocyclic framework.
CAS Registry Number 103503-07-7Standardized identification [3].
Molecular Formula C₁₁H₁₀N₂Ensures low baseline atomic count.
Molecular Weight 170.21 g/mol Leaves ~330 Da budget for linkers/warheads.
Monoisotopic Mass 170.0844 DaCrucial for high-resolution LC-MS validation.
H-Bond Donors 1 (Indole NH)Interacts with kinase hinge region.
H-Bond Acceptors 1 (Nitrile N)Precursor to carboxamide hinge-binder.
Topological Polar Surface Area 39.6 ŲHighly lipophilic; ensures excellent membrane permeability.

Mechanistic Role in BTK Inhibition

Bruton's Tyrosine Kinase (BTK) is a critical node in the B-cell receptor (BCR) signaling pathway. Aberrant BCR signaling drives the pathogenesis of numerous autoimmune disorders. To achieve rapid in vivo target inactivation, drug developers utilize the 2,3-dimethyl-1H-indole core to precisely position an electrophilic warhead (such as an acrylamide or but-2-ynamide) near Cysteine-481 (Cys481) in the BTK active site, as detailed in the [1].

The indole scaffold provides the necessary spatial geometry to ensure that the rate of covalent target inactivation outpaces the rate of drug elimination, a fundamental requirement for the efficacy of low-dose irreversible inhibitors.

BTK_Signaling BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Recruits BTK Bruton's Tyrosine Kinase (BTK) Active Site: Cys481 SYK->BTK Phosphorylates PLC PLCγ2 Pathway BTK->PLC Activates Autoimmune Autoimmune Response (RA, Lupus) PLC->Autoimmune Drives Inhibitor Indole-7-carbonitrile Derived Inhibitor Inhibitor->BTK Covalent Inactivation

Caption: BCR signaling pathway illustrating the targeted covalent inactivation of BTK by indole derivatives.

Synthetic Methodology: Self-Validating Buchwald-Hartwig Cross-Coupling

The functionalization of this scaffold typically begins with the brominated analog, 4-bromo-2,3-dimethyl-1H-indole-7-carbonitrile (MW: 249.11 g/mol ). The critical step in building the BTK inhibitor framework is the Buchwald-Hartwig cross-coupling of this bromo-indole with a piperidine-based linker.

The following protocol is engineered for high yield and incorporates built-in causality and self-validation steps, adapted from established [2].

Synthesis_Workflow A 1. Reagent Assembly Indole + Piperidine Linker B 2. Catalyst Addition Pd2(dba)3 + BINAP A->B C 3. N2 Degassing Prevents Pd(0) Oxidation B->C D 4. Thermal Activation 100°C, 16h C->D E 5. LC-MS Validation Check m/z 249/251 D->E F 6. Filtration Celite Pad Isolation E->F

Caption: Step-by-step synthetic workflow for the Buchwald-Hartwig cross-coupling of the indole scaffold.

Step-by-Step Protocol

Step 1: Reagent Assembly & Solvent Selection

  • Action: Charge a Schlenk flask with 4-bromo-2,3-dimethyl-1H-indole-7-carbonitrile (1.0 eq, 10.0 mmol), (S)-benzyl piperidin-3-ylcarbamate (1.05 eq, 10.5 mmol), Pd₂(dba)₃ (0.05 eq), BINAP (0.05 eq), and Cs₂CO₃ (1.4 eq). Suspend the mixture in 140 mL of anhydrous 1,4-dioxane.

  • Causality: Cs₂CO₃ is selected as a mild, sterically hindered base. It is strong enough to facilitate the deprotonation of the secondary amine during the catalytic cycle, but mild enough to prevent the premature hydrolysis of the sensitive 7-carbonitrile group. 1,4-dioxane is chosen for its high boiling point, accommodating the thermal requirements of the reaction.

Step 2: Rigorous Degassing

  • Action: Purge the reaction mixture with ultra-pure Nitrogen (N₂) for 15 minutes, or execute three freeze-pump-thaw cycles.

  • Causality: The active catalytic species, Pd(0), is highly oxophilic. Any dissolved oxygen will irreversibly oxidize the catalyst to an inactive Pd(II) state, preventing the initial oxidative addition into the C-Br bond and halting the reaction.

Step 3: Thermal Activation

  • Action: Heat the sealed mixture to 100 °C for 16 hours under positive nitrogen pressure.

  • Causality: The temperature of 100 °C provides the necessary kinetic energy to overcome the activation barrier of the reductive elimination step. This step is often rate-limiting when coupling sterically hindered secondary amines with ortho-substituted aryl bromides.

Step 4: In-Process Quality Control (Self-Validation)

  • Action: At t = 14 hours, withdraw a 50 µL aliquot under nitrogen, dilute with 1 mL acetonitrile, filter, and inject into an LC-MS system.

  • Validation Logic: The protocol validates its own progression via mass spectrometry. The reaction is proceeding correctly if the LC-MS trace shows the complete disappearance of the characteristic bromine isotopic doublet (m/z 249/251 [M+H]⁺) of the starting material. If the starting material peak remains > 2% AUC, the system dictates an immediate spike of an additional 0.01 eq of Pd₂(dba)₃ and a 2-hour extension of heating.

Step 5: Isolation and Purification

  • Action: Cool the mixture to room temperature, dilute with tetrahydrofuran (THF), and filter through a tightly packed Celite pad. Concentrate the filtrate under reduced pressure.

  • Causality: THF reduces the viscosity of the organic mixture, while the Celite pad effectively traps insoluble palladium black and inorganic cesium salts. This prevents heavy metal contamination from carrying over into subsequent API synthesis steps.

References

  • Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • US20160115126A1 - Indole carboxamide compounds Source: Google Patents URL
Foundational

Electronic Properties of 2,3-Dimethyl-1H-indole-7-carbonitrile: A DFT-Driven Exploration for Drug Discovery

An In-Depth Technical Guide Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Understanding the int...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Understanding the intrinsic electronic characteristics of substituted indoles is paramount for the rational design of novel therapeutic agents. This guide provides a comprehensive investigation into the electronic properties of 2,3-Dimethyl-1H-indole-7-carbonitrile, a molecule of significant interest, through a rigorous Density Functional Theory (DFT) study. We will dissect its molecular structure, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. The primary objective is to furnish researchers, scientists, and drug development professionals with a detailed theoretical framework that elucidates the molecule's reactivity, stability, and potential intermolecular interaction sites, thereby accelerating a data-driven approach to drug design.

The Theoretical Imperative: Why Density Functional Theory?

In the landscape of computational quantum chemistry, Density Functional Theory (DFT) stands out as a powerful and versatile tool. It offers a formidable balance between computational cost and accuracy, making it exceptionally well-suited for analyzing the electronic structure of medium-to-large organic molecules like indole derivatives.[3][4] Unlike more computationally expensive ab initio methods, DFT calculates the total energy of a system based on its electron density, a more manageable property than the complex many-electron wavefunction. This approach allows us to reliably predict a wide range of molecular properties that are crucial for drug design:

  • Chemical Reactivity: Where is a molecule likely to undergo a reaction?

  • Kinetic Stability: How stable is the molecule?

  • Intermolecular Interactions: How will the molecule "see" and interact with a biological target, such as a protein receptor?[5]

This guide will leverage DFT to calculate and analyze three key electronic descriptors: Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBOs).

The Computational Protocol: A Self-Validating Workflow

To ensure the trustworthiness and accuracy of our findings, a meticulous and validated computational methodology is essential. The causality behind each step is critical for generating reliable data.

Experimental Protocol: Step-by-Step DFT Calculation
  • Structure Input & Pre-optimization: The 3D structure of 2,3-Dimethyl-1H-indole-7-carbonitrile is first constructed using molecular modeling software.

  • Geometry Optimization: This is the most critical initial step. The molecular geometry is fully optimized to find its lowest energy conformation (ground state).

    • Method: DFT.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational organic chemistry, renowned for its excellent performance in predicting geometries and electronic properties for a wide range of organic systems.[3][6][7][8]

    • Basis Set: 6-311+G(d,p). This basis set provides a flexible and accurate description of the electron distribution. The "+" indicates the addition of diffuse functions, crucial for describing lone pairs and anions, while "(d,p)" adds polarization functions, which are necessary for accurately modeling bond angles and non-covalent interactions.[9][10]

  • Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory (B3LYP/6-311+G(d,p)).

    • Purpose: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of any imaginary (negative) frequencies confirms this.[11][12]

  • Single-Point Energy & Property Calculation: With the validated ground-state geometry, a final, high-accuracy single-point energy calculation is performed. From this calculation, the core electronic properties are derived:

    • Frontier Molecular Orbitals (HOMO/LUMO energies and distributions).

    • Molecular Electrostatic Potential (MEP) surface.

    • Natural Bond Orbital (NBO) analysis for charge distribution and hyperconjugative interactions.

All calculations are performed using a state-of-the-art computational chemistry software package like Gaussian.[3][9]

Computational Workflow Diagram

DFT_Workflow cluster_setup 1. System Setup cluster_calc 2. Core Calculation cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Application A Input Molecular Structure (2,3-Dimethyl-1H-indole-7-carbonitrile) B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Verify Minimum Energy (No Imaginary Frequencies?) C->D D->B No, Re-optimize E Single-Point Calculation (Property Analysis) D->E Yes F HOMO-LUMO Analysis (Reactivity, Stability) E->F G MEP Analysis (Interaction Sites) E->G H NBO Analysis (Charge Distribution) E->H I Implications for Drug Design F->I G->I H->I Logic_Diagram cluster_dft DFT-Derived Properties cluster_implications Drug Design Implications A FMO Analysis (HOMO on Indole, LUMO on Nitrile) D Predicts Sites of Reactivity (Electrophilic/Nucleophilic Attack) A->D B MEP Analysis (Negative potential on Nitrile-N, Positive potential on N-H) E Identifies Key Interaction Points (H-bond donor/acceptor sites) B->E C NBO Analysis (High N-H polarity, Charge delocalization) C->E F Informs Structure-Activity Relationship (SAR) (Guide for derivatization) D->F E->F G Accelerates Lead Optimization F->G

Caption: Logical flow from calculated electronic properties to drug design applications.

This computational investigation provides actionable intelligence for medicinal chemists:

  • Targeted Derivatization: The C7-carbonitrile nitrogen is identified as a prime location for engaging with hydrogen bond donors in a receptor active site. The N-H group is a potent hydrogen bond donor. Modifications to the methyl groups at C2 and C3 are less likely to disrupt these key electrostatic interactions. This knowledge guides the synthesis of new analogues with potentially enhanced binding affinity. [13]* Structure-Activity Relationship (SAR): By understanding the electronic contributions of the dimethyl and carbonitrile substituents, we can build more predictive SAR models. For example, replacing the nitrile with a different electron-withdrawing group would predictably alter the LUMO energy and the MEP, allowing for fine-tuning of the molecule's electronic profile.

  • Accelerated Discovery: This in silico approach allows for the rapid screening and prioritization of potential drug candidates before committing to costly and time-consuming synthesis and preclinical testing. [13][14]It embodies the principles of modern, rational drug design.

Conclusion

This guide has demonstrated the power of a rigorous DFT-based approach to elucidate the electronic properties of 2,3-Dimethyl-1H-indole-7-carbonitrile. Through the integrated analysis of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals, we have constructed a detailed map of the molecule's reactivity, stability, and potential for intermolecular interactions. The findings clearly identify the indole N-H group as a primary hydrogen bond donor and the nitrile nitrogen as the primary hydrogen bond acceptor, providing a crucial foundation for the rational design of new therapeutic agents based on this promising scaffold. Such computational studies are indispensable in the modern drug discovery pipeline, enabling a more efficient and targeted search for the medicines of tomorrow.

References

  • Kettle, L. J., Bates, S. P., & Mount, A. R. (2000). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics, 2(2), 293-298. Available at: [Link]

  • Ray, S., & Mondal, P. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. Available at: [Link]

  • Ray, S., & Mondal, P. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ResearchGate. Request PDF available at: [Link]

  • Ray, S., & Mondal, P. (2022). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ResearchGate. Request PDF available at: [Link]

  • Pratama, M. R. F., et al. (2023). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science. Available at: [Link]

  • Politzer, P., & Truhlar, D. G. (1981). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. PubMed. Available at: [Link]

  • dos Santos, M. A. B., de Mello, P. A., & de Alencastro, R. B. (2019). Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. IntechOpen. Available at: [Link]

  • Shinde, S. S., Shinde, S., & Chougule, N. (2023). Computational Insights into Indole Derivatives as Dual Antifungal and Antibacterial Agent: Docking Studies on Key Cellular Target. International Journal of Innovative Research in Technology. Available at: [Link]

  • Politzer, P., & Murray, J. S. (2017). Molecular Electrostatic Potentials: Significance and Applications. ResearchGate. Request PDF available at: [Link]

  • Douadi, T., Chafaa, S., & Chafai, N. (2015). Molecular Structure, Substituent Effect and Physical-Chemistry Property Relationship of Indole Derivatives. ResearchGate. Available at: [Link]

  • Luan, F., et al. (2014). The anomeric effect on the basis of natural bond orbital analysis. RSC Publishing. Available at: [Link]

  • Ray, S., & Mondal, P. (2022). Comparison of HOMO-LUMO energy gaps of indole, tryptophan, serotonin and melatonin. ResearchGate. Available at: [Link]

  • Various Authors. (2024). Indoles in Drug Design and Medicinal Chemistry. Semantic Scholar. Available at: [Link]

  • Murray, J. S., et al. (2015). Quantitative Analyses of Molecular Surface Electrostatic Potentials in Relation to Hydrogen Bonding and Co-Crystallization. Crystal Growth & Design, 15(8), 3987-3996. Available at: [Link]

  • Authors from Gulbarga University et al. (2023). Studies on molecular structure, UV visible, NMR and HOMO-LUMO of indole derivative using DFT calculation. AIP Conference Proceedings. Available at: [Link]

  • Weinhold, F. (N.d.). Natural Bond Orbital (NBO) Analysis. Gaussian. Available at: [Link]

  • Authors from Gulbarga University et al. (2023). Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation. AIP Publishing. Available at: [Link]

  • Dubey, A., et al. (2023). Natural Bonding Orbital (NBO) Analysis of Drugs: Bonding Types and Charge. ResearchGate. Available at: [Link]

  • dos Santos, M. A. B., de Mello, P. A., & de Alencastro, R. B. (2019). Molecular Electrostatic Potential and Chemometric. Amanote Research. Available at: [Link]

  • Authors from Gulbarga University et al. (2025). UV-Visible Spectra, HOMO-LUMO Studies on Indole Derivative CBTC Using Gaussian Software. ResearchGate. Request PDF available at: [Link]

  • Wikipedia contributors. (2023). Natural bond orbital. Wikipedia. Available at: [Link]

  • Singh, A., et al. (2020). Schematic representation showing correlation between the HOMO and LUMO... ResearchGate. Available at: [Link]

  • Neese, F. (2022). Natural Bond Orbital (NBO) Analysis. ORCA 6.0 Manual. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals. Available at: [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. Available at: [Link]

  • Authors from various institutions. (2021). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. ResearchGate. Request PDF available at: [Link]

  • Chong, D. P. (2014). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Journal of Physical Science. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2025). Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation. Arabian Journal of Chemistry. Available at: [Link]

  • Hoeksema, H. (1956). Preparation of 2, 3-dimethylindole. Google Patents.
  • Zherebker, A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. Available at: [Link]

  • Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry. Available at: [Link]

  • Authors from various institutions. (2022). Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene. Biointerface Research in Applied Chemistry. Available at: [Link]

  • de la Torre, M. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Identification of 2,3-Dimethyl-1H-indole-7-carbonitrile Metabolites in Liver Microsomes

This guide provides a comprehensive framework for the identification and characterization of metabolites of 2,3-Dimethyl-1H-indole-7-carbonitrile when incubated with liver microsomes. It is intended for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the identification and characterization of metabolites of 2,3-Dimethyl-1H-indole-7-carbonitrile when incubated with liver microsomes. It is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic studies.

Introduction: The Critical Role of Metabolite Identification

Metabolite identification (MetID) is a cornerstone of drug discovery and development, providing crucial insights into the metabolic fate of a new chemical entity (NCE).[1] Understanding how a compound is transformed by metabolic enzymes is paramount for several reasons:

  • Efficacy and Toxicity: Metabolites can be more active, less active, or have a different pharmacological profile than the parent drug. Some metabolites may be reactive and lead to toxicity.

  • Pharmacokinetics: The rate and extent of metabolism directly influence the clearance and half-life of a drug, which are critical parameters for determining dosing regimens.[2]

  • Drug-Drug Interactions: Co-administered drugs can inhibit or induce metabolic enzymes, altering the pharmacokinetic profile of the NCE and potentially leading to adverse effects.

Liver microsomes are a widely used in vitro tool for early-stage metabolism studies.[2][3] They are subcellular fractions of the liver endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2][4] Incubating a test compound with liver microsomes in the presence of necessary cofactors, such as NADPH, allows for the generation and subsequent identification of its primary metabolites.[2][5]

2,3-Dimethyl-1H-indole-7-carbonitrile is an indole derivative. The indole scaffold is present in many biologically active compounds, and its metabolism can be complex.[6][7] Studies on similar indole-containing molecules have shown that metabolism often involves oxidation reactions catalyzed by cytochrome P450 enzymes.[8][9][10] Therefore, a thorough investigation into the metabolites of 2,3-Dimethyl-1H-indole-7-carbonitrile is essential to predict its in vivo behavior.

Experimental Design: A Self-Validating Approach

A robust experimental design is critical for generating reliable and reproducible data. The following sections outline a scientifically sound approach to studying the metabolism of 2,3-Dimethyl-1H-indole-7-carbonitrile in liver microsomes.

Materials and Reagents

High-quality reagents are essential for the integrity of the study. A detailed list of necessary materials is provided in the table below.

MaterialSupplierPurpose
2,3-Dimethyl-1H-indole-7-carbonitrileCommercially availableTest compound
Pooled Human Liver MicrosomesReputable supplierSource of metabolic enzymes
NADPH Regenerating System (e.g., G-6-P, G-6-PDH)Commercially availableCofactor for CYP enzymes
Phosphate Buffer (pH 7.4)In-house preparationMaintains physiological pH
Acetonitrile (ACN) with 0.1% Formic AcidLC-MS gradeQuenching and mobile phase
Water with 0.1% Formic AcidLC-MS gradeMobile phase
Control Compounds (e.g., Midazolam, Dextromethorphan)Commercially availablePositive controls for CYP activity
Incubation Conditions

The incubation conditions should be optimized to ensure sufficient metabolite formation for detection and characterization.

ParameterRecommended ValueRationale
Test Compound Concentration1-10 µMBalances solubility and detection limits
Microsomal Protein Concentration0.5 mg/mLProvides sufficient enzymatic activity
Incubation Time0, 15, 30, 60 minutesMonitors time-dependent metabolism
Incubation Temperature37°CMimics physiological temperature
CofactorNADPH regenerating systemEnsures sustained CYP activity
Replicatesn=3Ensures statistical significance
Control Incubations

Control incubations are crucial for data interpretation and validating the experimental system.

  • Time-zero (T0) control: The reaction is stopped immediately after adding the test compound. This serves as a baseline and helps to identify non-metabolic degradation.

  • No-cofactor control: The incubation is performed without the NADPH regenerating system. This confirms that the observed metabolism is dependent on CYP enzymes.

  • No-microsome control: The test compound is incubated in the buffer and cofactor solution without microsomes. This control accounts for any chemical instability of the compound under the assay conditions.

  • Positive control: A known CYP substrate (e.g., midazolam for CYP3A4) is incubated under the same conditions to verify the metabolic activity of the liver microsomes.

Step-by-Step Experimental Protocol

This section provides a detailed workflow for the in vitro metabolism study.

Preparation of Solutions
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 2,3-Dimethyl-1H-indole-7-carbonitrile in a suitable organic solvent (e.g., DMSO).

  • Working Solution: Dilute the stock solution in the incubation buffer to the desired final concentration.

  • NADPH Regenerating System: Prepare the solution according to the manufacturer's instructions.

Incubation Procedure
  • Pre-warm a water bath or incubator to 37°C.

  • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound working solution.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[5]

  • At the designated time points (0, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[5]

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Experimental workflow for in vitro metabolism.

Analytical Methodology: High-Resolution Mass Spectrometry

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the premier analytical technique for metabolite identification.[11][12][13] Modern instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide the accuracy and sensitivity required to detect and identify low-level metabolites in complex biological matrices.[11][12][13]

LC-MS/MS Parameters
ParameterTypical SettingRationale
LC Column C18 reversed-phaseGood retention for a wide range of compounds
Mobile Phase A Water with 0.1% formic acidPromotes ionization
Mobile Phase B Acetonitrile with 0.1% formic acidElutes compounds from the column
Gradient Optimized for separation of parent and metabolitesEnsures chromatographic resolution
Ionization Mode Electrospray Ionization (ESI), positive and negativeMaximizes detection of different metabolites
Mass Analyzer Q-TOF or OrbitrapProvides high mass accuracy (<5 ppm)
Acquisition Mode Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)Collects MS and MS/MS data
Data Analysis and Metabolite Identification

The process of identifying metabolites from the acquired data involves several steps:

  • Peak Picking and Alignment: Specialized software is used to detect and align chromatographic peaks across different samples.

  • Comparison with Controls: Metabolite peaks should be present in the incubation samples but absent or significantly lower in the control samples.

  • Mass Shift Analysis: The accurate mass of potential metabolites is compared to the parent drug to determine the mass shift corresponding to common metabolic transformations (e.g., +15.9949 Da for oxidation).

  • Fragmentation Analysis: The MS/MS fragmentation pattern of a metabolite is compared to that of the parent drug. Common fragments can help to pinpoint the site of metabolic modification.

Predicted Metabolic Pathways of 2,3-Dimethyl-1H-indole-7-carbonitrile

Based on the known metabolism of indole-containing compounds, several metabolic pathways can be predicted for 2,3-Dimethyl-1H-indole-7-carbonitrile.[8][9][10]

  • Oxidation: This is a common Phase I metabolic reaction. Hydroxylation can occur on the indole ring or the methyl groups.

  • N-Oxidation: The nitrogen atom of the indole ring is a potential site for oxidation.

  • Further Oxidation: Primary alcohol metabolites can be further oxidized to aldehydes and carboxylic acids.

  • Conjugation: Phase II metabolism may involve the conjugation of hydroxylated metabolites with glucuronic acid or sulfate.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 2,3-Dimethyl-1H-indole-7-carbonitrile Oxidation Hydroxylation (on ring or methyl groups) Parent->Oxidation +O N_Oxidation N-Oxidation Parent->N_Oxidation +O Further_Oxidation Oxidation of alcohol to aldehyde/acid Oxidation->Further_Oxidation +O Glucuronidation Glucuronide Conjugation Oxidation->Glucuronidation +Glucuronic Acid Sulfation Sulfate Conjugation Oxidation->Sulfation +Sulfate

Predicted metabolic pathways.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and methodologies for identifying the metabolites of 2,3-Dimethyl-1H-indole-7-carbonitrile in liver microsomes. By following a well-designed experimental protocol and utilizing advanced analytical techniques, researchers can gain valuable insights into the metabolic fate of this compound.

Future studies could involve:

  • Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for the observed metabolism.

  • Kinetic Analysis: Determining the Michaelis-Menten kinetic parameters (Km and Vmax) for the major metabolic pathways.

  • In Vivo Studies: Correlating the in vitro findings with in vivo data from animal models to improve the prediction of human pharmacokinetics.

By systematically characterizing the metabolism of 2,3-Dimethyl-1H-indole-7-carbonitrile, drug development professionals can make more informed decisions regarding its potential as a therapeutic agent.

References

  • Separation Science. (2026, January 12).
  • Thermo Fisher Scientific. High-resolution compound identification in metabolomics: a review of current practices.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade.
  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH.
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "arom
  • Thermo Fisher Scientific. (2024, May 7). Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development.
  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC.
  • Oxidation of Indole by Cytochrome P450 Enzymes.
  • Oxidation of indole by cytochrome P450 enzymes. PubMed - NIH. (2000, November 14).
  • Waters Corporation. Improved Metabolite Structural Elucidation as a Result of Enhanced Resolution and Mass Accuracy Provided by the SELECT SERIES™ MRT.
  • Bienta.
  • A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PMC. (2013, February 15).
  • Oxidation of Indole by Cytochrome P450 Enzymes.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. (2022, October 20).
  • Identification and Characterization of In Vitro Metabolites of Ibrutinib by Rat Liver Microsomes Using Ultra-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Sciences.
  • Characterization of the in Vitro Metabolic Profile of Evodiamine in Human Liver Microsomes and Hepatocytes by UHPLC-Q Exactive Mass Spectrometer. PMC.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. (2024, August 14).
  • In vitro test methods for metabolite identification: A review. SciSpace. (2018, December 24).
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  • Merck Millipore. Metabolic Stability Assays.
  • Creative Bioarray. Microsomal Stability Assay.
  • BioDuro. ADME Microsomal Stability Assay.
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • Agilent. (2019, September 26). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ.
  • Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography.
  • Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome. PMC. (2024, July 29).
  • Isolation and Identification of Indole Metabolites from Pseudomonas fluorescens NZI7. (2021, November 24).
  • Catalytic selectivity and evolution of cytochrome P450 enzymes involved in monoterpene indole alkaloids biosynthesis. PubMed. (2024, September 15).
  • In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. (2021, June 23).
  • Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst.
  • Indole-3-carbinol and indole-3-acetonitrile influence on hep
  • Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. MDPI. (2023, January 22).
  • Efficient and Diverse Synthesis of Indole Derivatives. The Journal of Organic Chemistry.
  • Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulf
  • BLDpharm. 103503-07-7|2,3-Dimethyl-1H-indole-7-carbonitrile.
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Protocols & Analytical Methods

Method

Application Note: 2,3-Dimethyl-1H-indole-7-carbonitrile as a Privileged Scaffold in Covalent BTK Inhibitor Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Scaffold morphing, covalent kinase inhibition, and synthetic scale-up of Branebrutinib (BMS-986195). Executive Summary The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Scaffold morphing, covalent kinase inhibition, and synthetic scale-up of Branebrutinib (BMS-986195).

Executive Summary

The transition from reversible to covalent, irreversible kinase inhibitors has revolutionized the treatment of B-cell malignancies and autoimmune diseases. At the forefront of this paradigm shift is the 2,3-dimethyl-1H-indole-7-carbonitrile scaffold—a highly privileged chemical building block. This application note details the structural causality, quantitative activity data, and self-validating synthetic protocols for utilizing this scaffold in the discovery and scale-up of highly potent Bruton's Tyrosine Kinase (BTK) inhibitors, specifically focusing on the clinical candidate Branebrutinib (BMS-986195)[1][2].

Target Biology & Structural Causality

Bruton's Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway. Hyperactivation of this pathway drives the pathogenesis of autoimmune disorders such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE)[3].

To achieve a rapid rate of target inactivation while maintaining a low systemic drug exposure (minimizing off-target toxicity), drug developers engineered compact, low-molecular-weight inhibitors with highly tuned electrophilic warheads[1].

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLC PLCγ2 Activation BTK->PLC NFKB NF-κB Signaling PLC->NFKB Disease Autoimmune Pathogenesis (RA, Lupus) NFKB->Disease Drug Branebrutinib (Indole-based Inhibitor) Drug->BTK Covalent Inactivation

Fig 1. BTK signaling pathway and targeted covalent inactivation by Branebrutinib.

The 2,3-Dimethyl-1H-indole-7-carbonitrile Advantage

The choice of 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile as a starting material is driven by three exact mechanistic requirements[1][4]:

  • The 7-Carbonitrile as a Masked Pharmacophore: The ultimate drug requires a 7-carboxamide group to form critical dual hydrogen bonds with the backbone of Met477 in the BTK hinge region. However, a free primary amide would undergo competitive side reactions during early-stage cross-coupling. The 7-carbonitrile acts as an inert, electron-withdrawing protecting group that is easily hydrated later in the synthesis[4].

  • 5-Fluoro Substitution: The incorporation of fluorine at the C5 position blocks metabolic oxidation (a common liability in indole rings) and lowers the pKa of the indole N-H, optimizing its hydrogen-bond donor capacity[1].

  • 2,3-Dimethyl Conformational Locking: The methyl groups restrict the rotation of the C4-substituent, locking the molecule into a bioactive conformation that perfectly fills a hydrophobic pocket adjacent to the BTK active site[1].

Quantitative Structure-Activity Relationship (QSAR)

The evolution of the indole scaffold demonstrates how fine-tuning the covalent warhead and the core substitutions drastically improves both potency and selectivity. Branebrutinib utilizes a 2-butynamide warhead, which possesses lower intrinsic reactivity than a standard acrylamide, thereby reducing off-target glutathione reactivity while perfectly positioning itself to attack Cys481 of BTK[1].

Table 1: Comparative Data of Indole-Based BTK Inhibitors

Compound StageCore ScaffoldCys481 WarheadBTK IC₅₀ (nM)Inactivation Rate
Reversible Lead 2,3-dimethyl-1H-indole-7-carboxamideNone2.0N/A
First-Gen Covalent 2,3-dimethyl-1H-indole-7-carboxamideAcrylamide0.5Rapid (High off-target)
Branebrutinib 5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide2-Butynamide< 0.13.5 × 10⁻⁴ nM⁻¹·min⁻¹

Data synthesized from preclinical evaluations of BMS-986195[1][5]. Branebrutinib demonstrates >5000-fold selectivity for BTK over non-Tec family kinases[5].

Synthetic Workflow & Self-Validating Protocols

The commercial synthesis of Branebrutinib was heavily optimized using High-Throughput Experimentation (HTE) to reduce the step count and maximize yield[4]. The following protocols represent the critical path from the indole-7-carbonitrile scaffold to the active pharmaceutical ingredient (API).

Synthesis SM 4-Br-5-F-2,3-dimethyl- 1H-indole-7-carbonitrile Step1 C-N Coupling Pd2(dba)3, BINAP SM->Step1 Int1 Nitrile Intermediate Step1->Int1 Step2 Hydration H2SO4 Int1->Step2 Int2 Carboxamide Intermediate Step2->Int2 Step3 Amidation 2-Butynoic acid, HATU Int2->Step3 Product Branebrutinib (Covalent Inhibitor) Step3->Product

Fig 2. Step-by-step synthetic workflow from the indole-7-carbonitrile scaffold to Branebrutinib.

Protocol 1: Regioselective Buchwald-Hartwig Cross-Coupling

Objective: Couple 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile with (S)-tert-butyl piperidin-3-ylcarbamate[1][3].

  • Preparation: Charge a Schlenk flask with 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile (1.0 eq), (S)-tert-butyl piperidin-3-ylcarbamate (1.1 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane.

    • Self-Validation Checkpoint: Perform three freeze-pump-thaw cycles. Causality: Pd(0) is highly susceptible to oxidation. The reaction will stall if ambient oxygen is not rigorously excluded. Degassing is complete when micro-bubbles cease forming during the thaw cycle.

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 16 hours[1].

  • Analytical Checkpoint: Analyze an aliquot via LC-MS. The reaction is deemed complete when the characteristic isotopic doublet of the brominated starting material is absent, and the product mass [M+H]⁺ is dominant.

  • Workup: Cool to room temperature, dilute with THF, filter through a Celite pad to remove palladium black and inorganic salts, and concentrate the filtrate in vacuo.

Protocol 2: Controlled Nitrile Hydration and Deprotection

Objective: Convert the 7-carbonitrile to the crucial 7-carboxamide hinge-binder and remove the Boc protecting group[3].

  • Hydration: Dissolve the crude nitrile intermediate in concentrated H₂SO₄ at 0 °C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature[3].

    • Causality: The strongly acidic conditions serve a dual purpose: they hydrate the nitrile to the primary carboxamide and simultaneously cleave the Boc protecting group on the piperidine ring[3][4].

  • Quenching: Carefully pour the acidic mixture over crushed ice and adjust the pH to 10 using cold aqueous NaOH.

  • Extraction: Extract the free amine with dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation Checkpoint: Ninhydrin stain on TLC. A positive (purple) spot confirms the successful unmasking of the primary amine on the piperidine ring.

Protocol 3: Covalent Warhead Installation

Objective: Install the 2-butynamide warhead to finalize the synthesis of Branebrutinib[1][3].

  • Activation: In a dry flask, dissolve 2-butynoic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature to form the active ester[3].

  • Amidation: Add the free amine intermediate from Protocol 2 (1.0 eq) to the activated ester solution.

  • Reaction Monitoring: Stir for 2 hours. Monitor via LC-MS for the formation of the product (m/z [M+H]⁺ = 371.4)[5].

  • Purification: Quench with water to precipitate the product. Filter, wash the solid with a methanol/water mixture (20:80 v/v), and dry in vacuo at 60 °C to afford Branebrutinib as a crystalline solid[5].

References

  • Watterson, S. H., et al. "Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton’s Tyrosine Kinase (BTK)." Journal of Medicinal Chemistry, 2019, 62(7), 3228-3250. URL:[Link]

  • Stevens, J. M., et al. "Leveraging High-Throughput Experimentation to Drive Pharmaceutical Route Invention: A Four-Step Commercial Synthesis of Branebrutinib (BMS-986195)." Organic Process Research & Development, 2022, 26(4), 1174-1183. URL:[Link]

  • "BMS-986195." New Drug Approvals, April 2018. URL:[Link]

  • "branebrutinib." IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]

  • Estupiñán, O., et al. "A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications." International Journal of Molecular Sciences, 2023, 24(24), 17345. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 2,3-Dimethyl-1H-indole-7-carbonitrile as a Versatile Precursor for Complex Indole Derivatives

Introduction: The Strategic Value of the Indole Scaffold The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery, forming the core of numerous natural products, pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its remarkable chemical versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutic agents.[2] The strategic functionalization of the indole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This guide focuses on 2,3-Dimethyl-1H-indole-7-carbonitrile , a highly valuable and strategically substituted building block. Its unique architecture offers three distinct points for chemical diversification:

  • The N1-Position: The indole nitrogen (N-H) provides a nucleophilic site for alkylation, arylation, and acylation, enabling modification of polarity, solubility, and receptor binding.

  • The Benzene Ring (C4-C6): With the highly reactive C3 position blocked by a methyl group, electrophilic substitution is directed to the carbocyclic portion of the indole, offering a pathway to otherwise difficult-to-access substitution patterns.

  • The C7-Nitrile Group: A versatile functional handle, the nitrile can be transformed into a primary amine, a carboxylic acid, an amide, or a tetrazole, each opening new avenues for derivatization and conjugation.[3]

These application notes provide field-proven insights and detailed protocols for leveraging 2,3-dimethyl-1H-indole-7-carbonitrile as a precursor to construct a library of complex, densely functionalized indole derivatives.

Section 1: N-Functionalization at the Indole Nitrogen

Application Note: Modulating Properties via N-Alkylation

The N-H proton of the indole ring is acidic and can be removed by a suitable base to form a nucleophilic indolate anion. This anion readily reacts with various electrophiles, most commonly alkyl halides, in a process known as N-alkylation. This transformation is fundamental in drug development for several reasons:

  • Blocking Hydrogen Bonding: The N-H group is a hydrogen bond donor. Replacing the proton with an alkyl group can drastically alter the molecule's interaction with its biological target.

  • Improving Pharmacokinetics: N-alkylation can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.

  • Introducing New Functionality: The alkylating agent can carry other functional groups (e.g., esters, azides, alkynes), providing handles for further conjugation or derivatization, such as in "click chemistry" applications.[4]

The key to successful and selective N-alkylation lies in the choice of base and solvent. A strong base, such as sodium hydride (NaH), is required to fully deprotonate the indole nitrogen. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal, as they solvate the cation, leaving the indolate anion highly nucleophilic and favoring the thermodynamically stable N-alkylated product over potential C3-alkylation.[5][6]

N_Alkylation_Workflow Start 2,3-Dimethyl-1H- indole-7-carbonitrile Base Add Strong Base (e.g., NaH) Start->Base 1. Dissolve Deprotonation Indolate Anion Formation Base->Deprotonation 2. Deprotonate (0 °C) Solvent Anhydrous Polar Aprotic Solvent (e.g., DMF) AlkylatingAgent Add Alkylating Agent (R-X) Reaction Nucleophilic Attack at N1 Position Deprotonation->Reaction 3. Add Electrophile AlkylatingAgent->Reaction Product N-Alkylated Indole Derivative Reaction->Product Quench Aqueous Work-up (e.g., NH4Cl) Product->Quench 4. Quench FinalProduct Purified Product Quench->FinalProduct 5. Extract & Purify Vilsmeier_Haack DMF DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N(Me)2]+ DMF->VilsmeierReagent Reacts with POCl3 POCl3 POCl3->VilsmeierReagent Attack Electrophilic Attack at C4 VilsmeierReagent->Attack Indole 2,3-Dimethyl-1H- indole-7-carbonitrile Indole->Attack 1. Reacts with Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Aqueous Hydrolysis (Work-up) Intermediate->Hydrolysis 2. Hydrolyze Product 4-Formyl-2,3-dimethyl- 1H-indole-7-carbonitrile Hydrolysis->Product Nitrile_Transformations Start Indole-7-carbonitrile (R-C≡N) Reduction Reduction Start->Reduction e.g., LiAlH4 or H2/Raney Ni Hydrolysis Hydrolysis Start->Hydrolysis e.g., H2SO4/H2O or NaOH then H3O+ Amine 7-(Aminomethyl)indole (R-CH2NH2) Reduction->Amine Acid Indole-7-carboxylic Acid (R-COOH) Hydrolysis->Acid

Sources

Method

Application Notes &amp; Protocols: Strategic C-7 Functionalization of the 2,3-Dimethyl-1H-indole-7-carbonitrile Scaffold via Palladium-Catalyzed Cross-Coupling

Introduction: The Value and Challenge of C-7 Substituted Indoles The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and pharmaceutical age...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value and Challenge of C-7 Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, the 2,3-dimethyl-1H-indole-7-carbonitrile structure presents a unique starting point for creating complex molecules. The methyl groups at the C-2 and C-3 positions block the most electronically favorable sites for electrophilic substitution, thereby directing attention to the less reactive benzene portion of the heterocycle (positions C-4 through C-7).

Functionalization at the C-7 position is particularly challenging due to the inherent electronic properties of the indole ring, which favor reactions at C-3 and C-2.[2] Overcoming this innate regioselectivity to forge new carbon-carbon or carbon-heteroatom bonds at C-7 requires a sophisticated catalytic approach. This guide provides an in-depth analysis and detailed protocols for achieving C-7 arylation of 2,3-Dimethyl-1H-indole-7-carbonitrile using a directing group-assisted, palladium-catalyzed C-H activation strategy. This advanced methodology unlocks access to a class of compounds that are otherwise difficult to synthesize.

Foundational Principles: Overcoming Innate Reactivity for C-7 Selectivity

The primary challenge in functionalizing the indole core at the C-4 to C-7 positions is controlling the site selectivity.[3] Direct C-H activation on an unprotected indole typically favors the C-2 and C-3 positions. The substrate, 2,3-Dimethyl-1H-indole-7-carbonitrile, strategically uses methyl groups to sterically and electronically block these reactive sites. However, this alone is insufficient to guarantee selective reaction at C-7.

The key to unlocking C-7 reactivity lies in the installation of a removable directing group (DG) on the indole nitrogen. This DG coordinates to the palladium catalyst, positioning it in close proximity to the C-7 C-H bond and facilitating a site-selective cyclometalation event. Research has shown that a sterically hindered phosphinoyl group, such as di-tert-butylphosphinoyl (P(O)tBu₂), is highly effective for directing palladium to the C-7 position, overriding the intrinsic biases of the indole ring.[4][5]

This guide will focus on a state-of-the-art, three-stage workflow:

  • Installation of the N-P(O)tBu₂ directing group.

  • Palladium-catalyzed C-H arylation at the C-7 position.

  • Cleavage of the directing group to yield the final product.

G cluster_workflow C-7 Arylation Workflow Start 2,3-Dimethyl-1H-indole- 7-carbonitrile Step1 Stage 1: Install Directing Group (N-P(O)tBu₂) Start->Step1 Protection Step2 Stage 2: Pd-Catalyzed C-7 C-H Arylation Step1->Step2 Coupling Substrate Step3 Stage 3: Cleave Directing Group Step2->Step3 Intermediate End C-7 Arylated Indole Product Step3->End Final Product

Caption: Overall workflow for the directed C-7 arylation of the indole scaffold.

Application Protocol 1: Palladium-Catalyzed C-7 Arylation (Suzuki-Miyaura Type)

This protocol is adapted from leading research on directing group-assisted C-H functionalization and provides a robust method for coupling arylboronic acids at the C-7 position of the N-protected indole.[4][6]

Stage 1: Installation of the N-P(O)tBu₂ Directing Group

Causality: The N-H bond of the indole is first deprotonated with a strong base to form an indolide anion. This nucleophile then reacts with di-tert-butylphosphinoyl chloride. This specific directing group is chosen for its steric bulk, which favors the formation of a six-membered palladacycle intermediate that selectively activates the C-7 C-H bond.

Step-by-Step Protocol:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-Dimethyl-1H-indole-7-carbonitrile (1.0 equiv).

  • Dissolve the indole in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of di-tert-butylphosphinoyl chloride (tBu₂P(O)Cl, 1.1 equiv) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-protected substrate.

Stage 2: C-7 Selective C-H Arylation

Causality: This step is the core cross-coupling reaction. Pd(OAc)₂ serves as the catalyst precursor. A pyridine-type ligand is crucial for stabilizing the active palladium species and facilitating the C-H activation step.[4] Unlike traditional Suzuki couplings, this C-H activation pathway requires an oxidant (a combination of Cu(OTf)₂ and Ag₂O) to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. Toluene is used as a high-boiling solvent to enable the required reaction temperature.

Optimized Reaction Conditions

Component Reagent/Parameter Loading/Concentration Purpose
Substrate N-P(O)tBu₂-2,3-dimethyl-indole-7-carbonitrile 1.0 equiv Arylation target
Coupling Partner Arylboronic Acid 2.0 equiv Source of the aryl group
Catalyst Palladium(II) Acetate (Pd(OAc)₂) 10 mol% Catalyst precursor
Ligand Pyridine 20 mol% Stabilizes catalytic species
Oxidant 1 Copper(II) Triflate (Cu(OTf)₂) 2.0 equiv Co-oxidant
Oxidant 2 Silver(I) Oxide (Ag₂O) 2.0 equiv Terminal oxidant
Solvent Toluene 0.1 M High-boiling solvent
Temperature 120 °C - Provides activation energy

| Time | 24 h | - | Reaction duration |

Step-by-Step Protocol:

  • To a dry Schlenk tube, add the N-protected indole (1.0 equiv), the desired arylboronic acid (2.0 equiv), Pd(OAc)₂ (0.10 equiv), Cu(OTf)₂ (2.0 equiv), and Ag₂O (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous toluene (to 0.1 M) followed by pyridine (0.20 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction vigorously for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the C-7 arylated product.

G Pd_II_L2 L₂Pd(II)(OAc)₂ Intermediate1 [L₂Pd(II)-Indole]⁺ Pd_II_L2->Intermediate1 Coordination Indole_H N-(DG)-Indole (C7-H) Intermediate2 [Ar-Pd(II)-Indole] Intermediate1->Intermediate2 C-H Activation (-HOAc) ArBOH2 ArB(OH)₂ ArBOH2->Intermediate2 Transmetalation Product Ar-Indole Intermediate2->Product Pd_0 LₙPd(0) Intermediate2->Pd_0 Reductive Elimination Pd_0->Pd_II_L2 Re-oxidation Oxidant Oxidant (Cu/Ag) Oxidant->Pd_0

Caption: Catalytic cycle for the directed C-7 C-H arylation of indole.

Stage 3: Cleavage of the N-P(O)tBu₂ Directing Group

Causality: To reveal the final N-H indole, the robust phosphinoyl group must be removed. This is typically achieved under strong basic or acidic conditions, which cleave the P-N bond. The choice of method depends on the stability of other functional groups in the molecule.

Step-by-Step Protocol (Basic Conditions):

  • Dissolve the C-7 arylated, N-protected indole (1.0 equiv) in a 1:1 mixture of methanol and THF.

  • Add a 3 M aqueous solution of sodium hydroxide (NaOH, ~10 equiv).

  • Heat the mixture to reflux (approx. 70-80 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After cooling, neutralize the reaction mixture with 1 M HCl.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the final C-7 arylated 2,3-Dimethyl-1H-indole-7-carbonitrile.

Exploratory Protocols for Other Cross-Coupling Reactions

While directed C-H activation is the premier method for functionalizing the intact C-H bond, classical cross-coupling reactions like Buchwald-Hartwig amination and Sonogashira coupling are indispensable tools. To apply these methods at the C-7 position of 2,3-Dimethyl-1H-indole-7-carbonitrile, the C-H bond must first be converted to a more reactive handle, such as a halide (Br, I) or a triflate (OTf). This would involve a separate synthetic sequence prior to the cross-coupling step (e.g., directed ortho-metalation followed by quenching with an electrophilic halogen source).

Assuming a C-7 bromo- or iodo-substituted version of the substrate is synthesized, the following general protocols can be applied.

Conceptual Protocol: C-7 Buchwald-Hartwig Amination

Principle: This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[7] The choice of ligand is critical, with bulky, electron-rich biarylphosphines being the most effective for promoting the key reductive elimination step.[8][9]

Generalized Conditions:

  • Substrate: 7-Bromo-2,3-dimethyl-1H-indole-7-carbonitrile (N-protection may be required).

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%).

  • Ligand: A biarylphosphine ligand like XPhos or RuPhos (2-8 mol%).

  • Base: A strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.5 equiv).

  • Solvent: Anhydrous toluene or dioxane.

  • Temperature: 80-110 °C.

Conceptual Protocol: C-7 Sonogashira Coupling

Principle: The Sonogashira reaction couples a terminal alkyne with an aryl halide using a dual catalytic system of palladium and copper(I).[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne.[11]

Generalized Conditions:

  • Substrate: 7-Iodo-2,3-dimethyl-1H-indole-7-carbonitrile (iodoarenes are more reactive).

  • Pd Catalyst: PdCl₂(PPh₃)₂ (1-5 mol%).

  • Cu Co-catalyst: Copper(I) iodide (CuI) (2-10 mol%).

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), often used as the solvent or co-solvent.

  • Solvent: THF or DMF if a co-solvent is needed.

  • Temperature: Room temperature to 80 °C.

Conclusion

The functionalization of 2,3-Dimethyl-1H-indole-7-carbonitrile via palladium-catalyzed cross-coupling is a sophisticated endeavor that hinges on overcoming the intrinsic reactivity of the indole ring. Direct C-7 arylation is achievable through a directing group-assisted C-H activation strategy, for which a detailed, three-stage protocol has been provided. This approach represents the cutting edge of selective heterocycle functionalization. For other valuable transformations such as aminations and alkynylations, a preliminary conversion of the C-7 position to a halide or triflate is necessary before applying established cross-coupling protocols. These methods collectively provide a powerful toolkit for researchers and drug development professionals to elaborate this valuable scaffold into novel and complex molecular architectures.

References

  • Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link][4][5][6]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Yang, Y., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2216-2228. [Link][3]

  • Aher, R. D. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link][2]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][7]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][8]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Hrizi, A., Cailler, M., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5323. [Link][11]

  • Vitale, P., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link][1]

Sources

Application

Application Notes and Protocols for the Formulation of 2,3-Dimethyl-1H-indole-7-carbonitrile in Preclinical Animal Studies

Abstract This document provides a comprehensive guide for the formulation of 2,3-Dimethyl-1H-indole-7-carbonitrile, a novel indole derivative, for use in preclinical animal research. Indole-based compounds frequently exh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the formulation of 2,3-Dimethyl-1H-indole-7-carbonitrile, a novel indole derivative, for use in preclinical animal research. Indole-based compounds frequently exhibit poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure in in vivo studies.[1][2] This guide outlines a systematic approach to pre-formulation assessment, selection of appropriate solubilization strategies, and detailed protocols for preparing dosing vehicles suitable for common administration routes. The methodologies described herein are grounded in established principles of pharmaceutical formulation for poorly soluble drugs, aiming to ensure experimental reproducibility, safety, and optimal bioavailability.[3][4]

Introduction: The Challenge of Indole Formulations

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[5] However, the lipophilic nature of many indole derivatives, including 2,3-Dimethyl-1H-indole-7-carbonitrile, often results in low water solubility. This presents a major challenge for in vivo studies, as poor solubility can lead to erratic absorption, low bioavailability, and an underestimation of the compound's true pharmacological activity.[1][2] Consequently, the development of a robust and appropriate formulation is not merely a preparatory step but a critical component of the experimental design.

The primary goal of preclinical formulation is to deliver the test compound in a solubilized or finely dispersed state that allows for consistent and maximal absorption, while utilizing vehicles that are well-tolerated by the animal model.[4] This document will explore several effective strategies to enhance the solubility and bioavailability of hydrophobic compounds like 2,3-Dimethyl-1H-indole-7-carbonitrile.

Pre-Formulation Assessment: Characterizing the API

Before developing a formulation, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is essential. For a novel compound like 2,3-Dimethyl-1H-indole-7-carbonitrile, the following parameters should be determined empirically.

Parameter Significance Methodology
Aqueous Solubility Determines the intrinsic solubility in physiological buffers (e.g., PBS pH 7.4). A value <10 µg/mL indicates a significant challenge.Shake-flask method followed by HPLC or UV-Vis quantification.
pKa Identifies if the molecule has ionizable groups. The indole nitrogen is weakly acidic, which may allow for pH-dependent solubility enhancement.[6]Potentiometric titration or computational prediction (e.g., ACD/Labs).
LogP / LogD Measures the lipophilicity of the compound. A high LogP (typically >3) suggests poor aqueous solubility and a preference for lipid-based formulations.Shake-flask method (octanol/water) or reverse-phase HPLC.
Melting Point Provides an indication of the crystal lattice energy. A high melting point can correlate with poor solubility.Differential Scanning Calorimetry (DSC) or melting point apparatus.
Solid-State Form Determines if the compound exists in different crystalline (polymorphs) or amorphous forms, which can have different solubilities and stabilities.[7]X-ray Powder Diffraction (XRPD), DSC.
Solvent Solubility Establishes solubility in common organic solvents and excipients to identify potential co-solvents and vehicle components.[8][9]Visual assessment of dissolution in various solvents (e.g., DMSO, Ethanol, PEG 400, Cremophor EL).

Workflow for Formulation Strategy Selection

The selection of an appropriate formulation strategy is a stepwise process that begins with the simplest approaches and progresses to more complex systems as needed. The following diagram illustrates a typical decision-making workflow.

Formulation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Solubilization Enhancement cluster_2 Phase 3: Advanced Formulations A Determine Aqueous Solubility (pH 7.4) B Solubility > 1 mg/mL? A->B C Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D Proceed to Co-Solvent / pH Modification Screening B->D No E Screen Co-Solvents (DMSO, PEG 400, Ethanol) D->E F Target Dose Achieved & Stable in Vehicle? E->F G Co-Solvent Vehicle F->G Yes H Proceed to Surfactant / Cyclodextrin Screening F->H No I Screen Surfactants (e.g., Tween 80) or Cyclodextrins (HP-β-CD) H->I J Target Dose Achieved & Stable in Vehicle? I->J K Micellar Solution or Inclusion Complex J->K Yes L Consider Lipid-Based Systems (SEDDS) or Nanosuspension J->L No

Caption: Decision workflow for selecting a suitable formulation strategy.

Key Formulation Strategies and Protocols

Given the anticipated low solubility of 2,3-Dimethyl-1H-indole-7-carbonitrile, several strategies can be employed. These generally involve creating a more favorable environment for the drug molecule to prevent it from precipitating in the aqueous milieu of the body.[7][10]

Co-Solvent Systems

This is often the most direct approach for early-stage animal studies. It involves dissolving the compound in a water-miscible organic solvent and then diluting this stock solution with an aqueous vehicle.[6][10]

Principle of Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of a lipophilic solute. Polyethylene glycols (PEGs), ethanol, and propylene glycol are common examples. Dimethyl sulfoxide (DMSO) is a powerful solvent but its use should be minimized due to potential toxicity and effects on drug metabolism.[6]

Protocol 1: Preparation of a DMSO/PEG 400/Saline Co-Solvent Vehicle

  • Objective: To prepare a 10 mg/mL solution of 2,3-Dimethyl-1H-indole-7-carbonitrile.

  • Materials:

    • 2,3-Dimethyl-1H-indole-7-carbonitrile powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Polyethylene glycol 400 (PEG 400), USP grade

    • Sterile Saline (0.9% NaCl) or PBS (pH 7.4)

  • Procedure:

    • Weigh the required amount of the compound into a sterile glass vial.

    • Add DMSO to the vial in a volume equivalent to 10% of the final desired volume (e.g., for a 1 mL final volume, add 100 µL DMSO).

    • Vortex or sonicate the vial until the compound is completely dissolved. This creates a concentrated stock solution.

    • In a separate tube, prepare the diluent by mixing PEG 400 and Saline. A common ratio is 40% PEG 400 and 50% Saline.[6] For a 1 mL final volume, this would be 400 µL of PEG 400 and 500 µL of Saline.

    • Slowly add the diluent from step 4 to the DMSO stock solution from step 3 while vortexing continuously. Critical Step: Adding the aqueous phase to the organic stock slowly prevents precipitation.

    • Visually inspect the final solution for any signs of precipitation. If the solution is hazy, gentle warming (37°C) may improve clarity.

    • The final vehicle composition will be 10% DMSO / 40% PEG 400 / 50% Saline.

Surfactant-Based Systems (Micellar Solutions)

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[1][11]

Principle of Causality: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS 15 are commonly used in preclinical formulations due to their relatively low toxicity.[1] The hydrophobic drug partitions into the micelle core, while the hydrophilic shell maintains the entire structure in solution.

Protocol 2: Preparation of a Tween® 80-Based Micellar Solution

  • Objective: To prepare a 5 mg/mL formulation for oral or intraperitoneal administration.

  • Materials:

    • 2,3-Dimethyl-1H-indole-7-carbonitrile powder

    • Ethanol, absolute

    • Polysorbate 80 (Tween® 80), USP grade

    • Sterile Water for Injection or Saline

  • Procedure:

    • Weigh the required amount of the compound into a sterile glass vial.

    • Add a small amount of ethanol (e.g., 50-100 µL for a 1 mL final volume) to wet and pre-dissolve the powder.

    • Add Tween® 80 to the vial. A common concentration is 5-10% of the final volume (e.g., for 1 mL, add 100 µL for a 10% solution).

    • Vortex or sonicate until a clear, uniform solution or paste is formed.

    • Slowly add the sterile water or saline dropwise while vortexing vigorously. The solution may appear slightly viscous but should be clear and free of particulates.

    • The final vehicle could be, for example, 5% Ethanol / 10% Tween® 80 / 85% Saline.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate hydrophobic "guest" molecules, like the indole compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[6][12]

Principle of Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[6] The formation of the inclusion complex shields the hydrophobic drug from the aqueous environment, increasing its solubility and stability.[6][12]

Protocol 3: Preparation of an HP-β-CD Inclusion Complex

  • Objective: To prepare an aqueous solution for intravenous administration.

  • Materials:

    • 2,3-Dimethyl-1H-indole-7-carbonitrile powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile Water for Injection

  • Procedure:

    • Prepare a solution of HP-β-CD in sterile water. A 20-40% (w/v) solution is a common starting point. For a 30% solution, dissolve 300 mg of HP-β-CD in water to a final volume of 1 mL.

    • Add the weighed compound directly to the HP-β-CD solution.

    • Vortex vigorously and/or sonicate the mixture for an extended period (30-60 minutes). Gentle heating (40-50°C) can facilitate complex formation.

    • After the solubilization period, allow the solution to cool to room temperature.

    • Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility for IV injection.

Route-Specific Vehicle Recommendations

The choice of excipients and their concentrations must be compatible with the intended route of administration to avoid local irritation and systemic toxicity.

Route of AdministrationRecommended Vehicle Systems (Examples)Max Recommended Volume (Mouse)Max Recommended Volume (Rat)
Oral (PO) 5-10% DMSO, 40% PEG 400, in water or PBS[6] 10% Tween 80 in 0.5% methylcellulose 20% HP-β-CD in water10 mL/kg10 mL/kg
Intravenous (IV) 5% DMSO, 10% Solutol HS-15 in saline 30% HP-β-CD in water Note: Must be sterile and particle-free.5 mL/kg5 mL/kg
Intraperitoneal (IP) 5% DMSO, 10% Tween 80 in saline 10% PEG 400, 5% Tween 80 in saline10 mL/kg10 mL/kg
Subcutaneous (SC) Co-solvent systems (e.g., PEG 400/Ethanol/Saline) Sesame oil or other fixed oils10 mL/kg5 mL/kg

Stability and Quality Control

Once a lead formulation is identified, its stability should be assessed.

  • Physical Stability: The formulation should be stored at the intended use temperature (e.g., 4°C and room temperature) and visually inspected over time (e.g., 24h, 48h, 1 week) for any signs of precipitation, crystallization, or phase separation.

  • Chemical Stability: For longer-term studies, the concentration of the API in the formulation should be verified by a stability-indicating method (e.g., HPLC) to ensure no degradation has occurred.

Safety and Tolerability

The chosen vehicle must be well-tolerated by the animal species at the intended dose volume and frequency.[1] Before initiating the main study, it is best practice to administer the vehicle alone to a small cohort of animals and monitor for any adverse effects (e.g., lethargy, irritation at the injection site, changes in body weight). The concentration of organic solvents and surfactants should always be kept to the minimum necessary to achieve solubilization.

References

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology.
  • High purity excipients for oral drug delivery. Croda Pharma.
  • Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. Benchchem.
  • Emerging Excipients in Parenteral Medications. (n.d.).
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Use of hydrophilic pharmaceutical excipients to modulate release of metal ions from silicone elastomers. (n.d.). PMC.
  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18). MDPI.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
  • Solvent Miscibility Table. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2,3-Dimethyl-1H-indole-7-carbonitrile

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing thermodynamic and kinetic barriers when formulating 2,3-Dimethyl-1H-indole-7-carbonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing thermodynamic and kinetic barriers when formulating 2,3-Dimethyl-1H-indole-7-carbonitrile . Below, we dissect the root causes of its insolubility and provide field-validated, self-verifying protocols to achieve stable aqueous dispersions for both in vitro assays and in vivo pharmacokinetics.

Root Cause Analysis & Chemical Profiling

Q: Why is 2,3-Dimethyl-1H-indole-7-carbonitrile so difficult to dissolve in aqueous media? A: The poor aqueous solubility of this compound is a direct consequence of its molecular architecture. The core indole scaffold is fundamentally hydrophobic and aromatic[1]. The addition of two methyl groups at the 2- and 3-positions significantly increases the lipophilicity of the molecule. Furthermore, the carbonitrile group at the 7-position contributes to a highly rigid crystal lattice energy. This combination creates a massive thermodynamic barrier to aqueous solvation, making it a classic BCS Class II/IV-like intermediate. It is frequently utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors (such as Branebrutinib), where these hydrophobic properties are retained to achieve target binding[2][3].

Q: Can I use pH adjustment to improve its solubility? A: No. Unlike acidic NSAIDs or basic amines, 2,3-Dimethyl-1H-indole-7-carbonitrile lacks strongly ionizable functional groups within the physiological pH range (pH 2–8)[1][4]. The carbonitrile group is neutral, and the indole nitrogen is exceptionally weakly acidic (pKa > 15). Therefore, pH manipulation will not yield a soluble salt form, and alternative solubilization techniques (like co-solvency or complexation) must be employed[5].

Strategic Decision Workflow

Selecting the correct solubility enhancement technique depends entirely on your downstream application. Use the workflow below to determine the optimal path for your experiment.

G A 2,3-Dimethyl-1H-indole-7-carbonitrile (Poor Aqueous Solubility) B Application Type? A->B C In Vitro Assays (e.g., Kinase Screening) B->C Assay D In Vivo / Formulation (e.g., PK Studies) B->D Formulation E Co-Solvency Approach (DMSO + PEG 400) C->E F Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) D->F G Serial Dilution in Buffer (Maintain DMSO < 1%) E->G H Lyophilization / Spray Drying (Solid Inclusion Complex) F->H

Workflow for selecting solubility enhancement strategies based on application.

Validated Methodologies & Protocols

Protocol A: Co-Solvent System for In Vitro Biochemical Assays

Causality: Dimethyl sulfoxide (DMSO) acts as a powerful aprotic solvent to break the crystal lattice of the indole derivative. Polyethylene glycol (PEG 400) acts as a co-solvent to lower the dielectric constant of the aqueous phase, preventing rapid nucleation (crashing out) upon dilution into the assay buffer[1][6].

Step-by-Step Methodology:

  • Primary Stock: Weigh 17.0 mg of 2,3-Dimethyl-1H-indole-7-carbonitrile. Dissolve in 1.0 mL of 100% anhydrous DMSO to create a 100 mM primary stock. Vortex until optically clear.

  • Vehicle Preparation: In a separate vial, prepare a vehicle mixture of 40% PEG 400 and 10% Tween-80 in your target aqueous buffer (e.g., PBS).

  • Controlled Dilution: Slowly add the DMSO stock to the vehicle mixture under continuous, vigorous vortexing to achieve the desired working concentration.

    • Critical Technique: Always add the organic stock to the aqueous vehicle dropwise. Reversing this order causes localized supersaturation and irreversible precipitation[1][5].

  • Self-Validation Step: Measure the absorbance of the final working solution at 600 nm using a UV-Vis spectrophotometer. An OD600​<0.05 confirms the absence of sub-visible colloidal aggregates, validating that the compound is fully solubilized.

Protocol B: Host-Guest Complexation for In Vivo Dosing

Causality: Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic indole nucleus partitions into the apolar cavity of the cyclodextrin via van der Waals forces, while the hydrophilic exterior ensures bulk aqueous solubility without altering the drug's covalent structure[7][].

Step-by-Step Methodology:

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile water or saline. Note: Do not use native β-Cyclodextrin, as its own aqueous solubility is severely limited (~1.85 g/100 mL) and it can cause nephrotoxicity parenterally[6][9].

  • Guest Addition: Add the solid 2,3-Dimethyl-1H-indole-7-carbonitrile directly to the HP-β-CD solution (target a 1:1 to 1:5 molar ratio).

  • Energy Input: Subject the suspension to ultrasonication for 30–60 minutes. The mechanical energy disrupts the water molecules inside the cyclodextrin cavity, thermodynamically favoring the entry of the hydrophobic indole[9].

  • Equilibration: Stir the mixture magnetically for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug.

  • Self-Validation Step: Perform Phase Solubility Profiling. Plot the concentration of dissolved indole against the concentration of HP-β-CD. A linear AL​ -type phase solubility diagram confirms a 1:1 stoichiometric inclusion complex, validating your formulation[9].

Quantitative Performance Data

The following table summarizes the expected performance of various solubility enhancement techniques applied to hydrophobic indole intermediates.

Enhancement TechniqueVehicle CompositionMax Apparent SolubilityPrimary ApplicationKey Limitations
Neat Aqueous PBS (pH 7.4)< 0.01 mg/mLNoneUnusable for biological evaluation.
Standard Co-solvency 1% DMSO / 99% Buffer0.05 - 0.1 mg/mLCell-based assaysHigher DMSO concentrations cause cytotoxicity[1].
Advanced Co-solvency 10% DMSO / 40% PEG 400 / 50% Water5.0 - 10.0 mg/mLIV/IP InjectionsHigh osmotic load; potential for injection site irritation[1][].
Cyclodextrin Complexation 20% (w/v) HP-β-CD in Water> 15.0 mg/mLIn vivo PK/PD studiesRequires 24h equilibration time; complex formulation process[1][9].
Nanosuspension Water + 1% Tween-80 (Media Milled)> 50.0 mg/mLOral gavageRequires specialized high-shear milling equipment[4][6].

Troubleshooting FAQs

Q: My compound crashes out of solution immediately when diluted from DMSO into the assay buffer. How do I prevent this? A: This occurs because the nucleation rate of the indole derivative far exceeds its dissolution rate in water[1]. To troubleshoot, you must alter the kinetics of precipitation. First, ensure you are using a stepwise serial dilution rather than a single massive dilution step. Second, incorporate a non-ionic surfactant like Tween-80 (0.1% - 1.0%) into your aqueous buffer before adding the DMSO stock. The surfactant forms micelles that immediately encapsulate the hydrophobic compound upon entry into the aqueous phase, kinetically trapping it in solution[1][6].

Q: Why use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) instead of native β-Cyclodextrin? A: Native β-cyclodextrin has a highly ordered crystalline structure resulting in strong intermolecular hydrogen bonding, which ironically gives it a very low aqueous solubility[6][9]. HP-β-CD is a chemically modified derivative where hydroxypropyl groups disrupt this crystal lattice. This modification dramatically increases the cyclodextrin's own water solubility (from <2% to >50% w/v), allowing you to prepare the highly concentrated solutions required to drive the equilibrium of host-guest complexation forward[6][].

Q: I need to formulate this for an oral efficacy study in mice, but I don't have cyclodextrins. What is the fallback? A: If cyclodextrins are unavailable, the most reliable fallback for BCS Class II/IV compounds is a solid dispersion or a nanosuspension[4][6]. You can create a rudimentary nanosuspension by dispersing the compound in a vehicle of 0.5% Methylcellulose and 0.2% Tween-80 in water, followed by prolonged probe sonication or bead milling. This reduces the particle size to the sub-micron range, exponentially increasing the surface area and dissolution rate in the gastrointestinal tract[1][5].

Sources

Optimization

How to purify 2,3-Dimethyl-1H-indole-7-carbonitrile from complex reaction mixtures

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2,3-Dimethyl-1H-indole-7-carbonitrile from complex reaction mixtures. The foll...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2,3-Dimethyl-1H-indole-7-carbonitrile from complex reaction mixtures. The following troubleshooting guides and FAQs are designed to address specific issues encountered during experimental work, with a focus on explaining the underlying chemical principles behind each purification strategy.

Introduction: The Challenge of Purifying Substituted Indoles

2,3-Dimethyl-1H-indole-7-carbonitrile is a substituted indole, a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules.[1] The synthesis of such molecules, often via methods like the Fischer indole synthesis, can result in a variety of impurities including regioisomers, unreacted starting materials, and by-products from side reactions.[2][3][4] Achieving high purity is therefore a critical, and often challenging, step. This guide provides practical solutions to common purification problems.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Initial Work-up and Liquid-Liquid Extraction

Question: What is the most effective way to perform an initial clean-up of the crude reaction mixture before chromatography or crystallization?

Answer: A well-executed liquid-liquid extraction is the first and most critical step to remove the majority of ionic and highly polar impurities. The choice of an appropriate organic solvent and aqueous washes is key to a successful extraction.

Recommended Protocol: General Liquid-Liquid Extraction

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. If the reaction was conducted in an acidic medium (e.g., with a Brønsted or Lewis acid catalyst), carefully quench the reaction by slowly adding a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until gas evolution ceases.[5] Dilute the mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Phase Separation: Transfer the mixture to a separatory funnel. If emulsions form, a small amount of brine (saturated NaCl solution) can be added to help break them.

  • Aqueous Washes:

    • Water Wash: Wash the organic layer with deionized water to remove water-soluble starting materials and salts.

    • Brine Wash: Perform a final wash with brine. This helps to remove residual water from the organic layer and further break any emulsions.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.[6]

Section 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[7] For 2,3-Dimethyl-1H-indole-7-carbonitrile, normal-phase chromatography using silica gel is the most common approach.

Question: How do I select the optimal solvent system (mobile phase) for my column?

Answer: The ideal mobile phase should provide good separation of your target compound from its impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC).

  • Principle: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3.[8] This typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.

  • Procedure:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a test solvent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate).

    • Visualize the separated spots using a UV lamp, as indole derivatives are typically UV-active.[9]

Problem Observation on TLC Solution
Poor Separation Spots are too close together.Try a different solvent system. Dichloromethane can offer different selectivity compared to ethyl acetate/hexane systems.[9]
Compound at Baseline The spot does not move from the origin (Rf ≈ 0).Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Compound at Solvent Front The spot moves to the top of the plate (Rf ≈ 1).Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).

Question: My compound is streaking or tailing on the TLC plate. What does this mean and how can I fix it?

Answer: Streaking or tailing is a common issue with indoles and other nitrogen-containing compounds on silica gel.[9]

  • Cause: The basic nitrogen atom in the indole ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor peak shape and streaking.[10]

  • Solutions:

    • Add a Basic Modifier: Add a small amount (0.5-2%) of a base like triethylamine (TEA) to your mobile phase.[9] The TEA will neutralize the acidic sites on the silica, leading to sharper bands.

    • Use a Different Solvent: Sometimes, a solvent like dichloromethane can reduce these interactions compared to ethyl acetate.

    • Sample Overload: Applying too much sample to the TLC plate can also cause streaking.[9] Ensure your sample is sufficiently diluted.

Workflow for Troubleshooting Tailing in Chromatography

Caption: Decision tree for troubleshooting tailing on TLC plates.

Question: My indole derivative appears to be degrading on the column. What can I do?

Answer: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive indole derivatives.[9][10]

  • Diagnosis: To confirm instability, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that the compound is degrading on the silica.[9]

  • Solutions:

    • Deactivate the Silica Gel: Before running your column, flush it with a solvent system containing 1-3% triethylamine. This will neutralize the most acidic sites.[9]

    • Use a Neutral Stationary Phase: Consider using neutral alumina instead of silica gel.[10]

    • Switch to Reversed-Phase Chromatography: In reversed-phase chromatography, a non-polar stationary phase (like C18-modified silica) and a polar mobile phase are used. This can be a good option for more polar indole derivatives.[7]

Recommended Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack it evenly. Add a thin layer of sand on top of the silica bed.[7][8]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). You can either load this solution directly onto the column or pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.

  • Elution: Carefully add your mobile phase to the column and begin collecting fractions. You can either run the column isocratically (with a single solvent mixture) or by using a gradient (gradually increasing the polarity of the mobile phase).[7]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.[7]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 2,3-Dimethyl-1H-indole-7-carbonitrile.[7]

Section 3: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds that are already relatively pure.

Question: How do I choose the right solvent for recrystallization?

Answer: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Recommended Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your crude solid in several different test tubes.

  • Add a few drops of a different test solvent to each tube. Common solvents to try include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[5][11]

  • Heat the test tubes. A good solvent will fully dissolve the solid upon heating.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will result in the formation of crystals.

Question: My compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

  • Solutions:

    • Use a Co-solvent System: If your compound is too soluble in one solvent, add an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the first solvent to re-clarify the solution and allow it to cool slowly.[8]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

General Purification Workflow

G A Crude Reaction Mixture B Liquid-Liquid Extraction (Aqueous Work-up) A->B C Crude Solid/Oil B->C D TLC Analysis C->D E Column Chromatography D->E Impurities visible F Recrystallization D->F Relatively pure G Pure Fractions E->G H Pure Crystals F->H I Combine & Evaporate G->I J Final Pure Product H->J I->J

Caption: General workflow for the purification of 2,3-Dimethyl-1H-indole-7-carbonitrile.

References

  • Roberts, J., & Rosenfeld, S. M. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. Retrieved from [Link]

  • International Journal of Advance Research, Scientific Thought. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]

  • Mihalić, M., Vorkapić-Furač, J., & Šunjić, V. (1979). Syntheses of the New Indole Derivatives Related to Indomethacin. Croatica Chemica Acta, 52(4), 369-379. Retrieved from [Link]

  • Gaßmeyer, S. K., et al. (2015). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2015(4), M870. Retrieved from [Link]

  • Bénéchie, M., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(7), 1749. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Baire, B., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. The Journal of Organic Chemistry, 88(24), 17614-17624. Retrieved from [Link]

  • ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography? Retrieved from [Link]

  • Journal of the Indian Chemical Society. (2006). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethyl-7-nitro-1H-indole. Retrieved from [Link]

  • Lee, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(9), 1678. Retrieved from [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 5, 5. Retrieved from [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 1H-Indole-7-Carbonitrile, 2,3-Dihydro. Retrieved from [Link]

  • Chen, K. H., et al. (1992). Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 98(2), 629-633. Retrieved from [Link]

  • Idris, M. A., et al. (2017). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemistry and Chemical Sciences, 7(3), 209-212. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Bemis, J. E., et al. (2009). Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. Journal of Medicinal Chemistry, 52(15), 4872-4882. Retrieved from [Link]

  • Google Patents. (n.d.). JP2767295B2 - Method for producing indole-3-carbonitrile compound.
  • Wang, L., et al. (2009). Efficient and Diverse Synthesis of Indole Derivatives. The Journal of Organic Chemistry, 74(17), 6819-6822. Retrieved from [Link]

  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1314. Retrieved from [Link]

  • Inamullah, et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Indian Chemical Society, 98(12), 100235. Retrieved from [Link]

  • Lee, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(6), 1068. Retrieved from [Link]

  • Ciamician, G. L., & Piccinini, A. (1898). New 3H-Indole Synthesis by Fischer's Method. Part I. Gazzetta Chimica Italiana, 28, 375-380. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 2,3-dimethyl-. Retrieved from [Link]

  • Smith, A. M., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(3), 1546-1554. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Clayden, J., & Pink, J. H. (2004). Indole Synthesis by Controlled Carbolithiation of o-Aminostyrenes. Organic Letters, 6(23), 4227-4230. Retrieved from [Link]

  • Inamullah, et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Journal of the Indian Chemical Society, 98(12), 100235. Retrieved from [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of 2,3-Dimethyl-1H-indole-7-carbonitrile during long-term storage

Welcome to the technical support center for 2,3-Dimethyl-1H-indole-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,3-Dimethyl-1H-indole-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues during storage and handling.

Understanding the Stability of 2,3-Dimethyl-1H-indole-7-carbonitrile

2,3-Dimethyl-1H-indole-7-carbonitrile is a substituted indole, a class of heterocyclic compounds known for their rich reactivity and, consequently, their susceptibility to degradation. The indole ring is electron-rich, making it prone to oxidation, while the nitrile group can be susceptible to hydrolysis.[1] Long-term storage requires careful consideration of environmental factors to prevent the formation of impurities that could compromise experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 2,3-Dimethyl-1H-indole-7-carbonitrile?

A1: Visual inspection can be the first indicator of degradation. Look for:

  • Color Change: A noticeable change from its initial color (typically off-white to light tan) to yellow or brown hues can signify the formation of oxidized or polymeric impurities.

  • Change in Physical State: Clumping of the solid or the appearance of an oily film may suggest the absorption of moisture and potential hydrolysis.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can indicate the formation of less soluble degradation products.

For a definitive assessment, analytical techniques such as HPLC, LC-MS, or NMR are necessary to identify and quantify impurities.

Q2: What are the main chemical pathways through which this compound can degrade?

A2: The primary degradation pathways for 2,3-Dimethyl-1H-indole-7-carbonitrile are:

  • Oxidation: The electron-rich indole ring, particularly the 2,3-double bond, is susceptible to oxidation.[1][2] This can be initiated by atmospheric oxygen and accelerated by light and trace metals.[3][4] Potential oxidation products include N-oxides, oxindoles, and ultimately, ring-opened derivatives like N-(2-formylphenyl)formamide.[5]

  • Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis to form the corresponding amide (2,3-Dimethyl-1H-indole-7-carboxamide) and subsequently the carboxylic acid (2,3-Dimethyl-1H-indole-7-carboxylic acid).[6][7][8] This reaction is catalyzed by the presence of moisture, and can be accelerated by acidic or basic conditions.[7]

  • Photodegradation: Indole derivatives can be sensitive to light, particularly UV radiation.[9][10][11] Light can provide the energy to initiate oxidation and other radical-mediated degradation pathways.

Q3: I've stored my sample in the freezer. Is that sufficient to prevent degradation?

A3: While low temperatures slow down the rates of chemical reactions, it is not a complete solution on its own. For optimal long-term storage, a multi-faceted approach is crucial. This includes protection from light, oxygen, and moisture in addition to low temperatures. Storing the compound in a tightly sealed, amber vial under an inert atmosphere before placing it in the freezer is the recommended practice.

Q4: Can I store 2,3-Dimethyl-1H-indole-7-carbonitrile in solution?

A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased mobility of reactants and potential for solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent, purge the solution with an inert gas (e.g., argon or nitrogen), and store at low temperatures in the dark. Always prepare fresh solutions for critical experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Compound has darkened in color. Oxidation of the indole ring.Assess purity by HPLC or LC-MS. If purity is compromised, consider purification by recrystallization or chromatography. For future storage, ensure the compound is in a tightly sealed container under an inert atmosphere and protected from light.
Reduced solubility in a standard solvent. Formation of insoluble degradation products (e.g., polymers, oxidized species).Confirm the identity of the material. Attempt to dissolve a small amount in a stronger solvent to check for partial solubility. Purity analysis is recommended.
Unexpected peaks in my analytical data (e.g., HPLC, NMR). Presence of degradation products such as the corresponding amide or carboxylic acid from hydrolysis, or oxidized indole species.Compare the new peaks with potential degradation product standards if available. Use LC-MS to identify the mass of the impurities, which can suggest their structure. Repurify the compound if necessary.
Inconsistent experimental results. Degradation of the starting material leading to lower effective concentration and potential interference from impurities.Re-evaluate the purity of your stock of 2,3-Dimethyl-1H-indole-7-carbonitrile. Use a freshly opened or recently purified batch for critical experiments.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage
  • Preparation: In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), aliquot the desired amount of 2,3-Dimethyl-1H-indole-7-carbonitrile into a clean, dry amber glass vial.

  • Inert Atmosphere: Purge the vial with a gentle stream of an inert gas, such as argon or nitrogen, for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the vial with a Teflon-lined cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a freezer at -20°C or below. For very long-term storage, -80°C is preferable.

  • Usage: When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Prepare a stock solution of 2,3-Dimethyl-1H-indole-7-carbonitrile at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).

Visualizing Degradation and Workflow

cluster_storage Storage Conditions cluster_compound 2,3-Dimethyl-1H-indole-7-carbonitrile cluster_degradation Degradation Products Ideal Inert Atmosphere -20°C or below Dark Dry Suboptimal Air Room Temperature Light Moisture Compound 2,3-Dimethyl-1H-indole-7-carbonitrile (Stable) Oxidized Oxidized Products (e.g., Oxindole) Suboptimal->Oxidized O2, Light Hydrolyzed Hydrolyzed Products (Amide, Carboxylic Acid) Suboptimal->Hydrolyzed H2O

Caption: Key factors influencing the stability of 2,3-Dimethyl-1H-indole-7-carbonitrile.

Start Sample from Storage Visual Visual Inspection (Color, State) Start->Visual Purity_Check Purity Analysis (HPLC/LC-MS) Visual->Purity_Check Decision Purity > 98%? Purity_Check->Decision Use Proceed with Experiment Decision->Use Yes Purify Purify Sample (Recrystallization/Chromatography) Decision->Purify No Recheck Re-analyze Purity Purify->Recheck Discard Discard if Purification Fails Purify->Discard Recheck->Decision

Caption: Workflow for assessing the quality of stored 2,3-Dimethyl-1H-indole-7-carbonitrile.

References

  • Arora, P. K., Bae, H. (2015). Microbial degradation of indole and its derivatives. Journal of Chemistry, 2015, 129159. [Link]

  • Festa, A. A., Voskressensky, L. G., & Van der Eycken, E. V. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Organic & Biomolecular Chemistry, 17(26), 6333-6354. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. (2021, July 21). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Parrish, J. P., Kastrinsky, D. B., & St-Denis, Y. (2005). The Neber Route to Substituted Indoles. Organic Letters, 7(18), 4071–4074. [Link]

  • Piechowska, M., et al. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[12][13]naphthyridine. Photochemical & Photobiological Sciences, 18(3), 736-745. [Link]

  • Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8, 2026. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). The Synthesis of Substituted Indoles. Tetrahedron, 67(38), 7195-7210. [Link]

  • Tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase: comparative effects of oxygen. (2000). Neurochemistry International, 36(2), 127-133. [Link]

  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. [Link]

  • Zang, H., et al. (2022). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 27(21), 7546. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethyl-1H-indole-7-carbonitrile Functionalization

Welcome to the technical support center for the functionalization of 2,3-Dimethyl-1H-indole-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 2,3-Dimethyl-1H-indole-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges presented by this highly substituted indole scaffold. The inherent electronic and steric properties of this molecule—namely the electron-donating dimethyl groups on the pyrrole ring and the electron-withdrawing nitrile group on the benzene ring—dictate its reactivity and require careful optimization of reaction conditions.

I. General Considerations & FAQs

This section addresses overarching questions regarding the reactivity and handling of 2,3-Dimethyl-1H-indole-7-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of 2,3-Dimethyl-1H-indole-7-carbonitrile?

A1: The reactivity of this indole is a balance of several factors:

  • Pyrrole Ring (C2-C3): The C2 and C3 positions are blocked by methyl groups, preventing typical electrophilic substitution at these sites, which are usually the most reactive in indole chemistry.[1]

  • Indole Nitrogen (N1): The N-H proton is acidic and can be deprotonated with a suitable base to act as a nucleophile. The flanking C7-nitrile and C2-methyl groups may influence its reactivity and steric accessibility.

  • Benzene Ring (C4, C5, C6): The C7-carbonitrile group is strongly electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the C6 position.

  • C-H Activation: Direct C-H functionalization on the benzene ring (C4, C5, C6) is challenging due to the deactivating effect of the nitrile group. However, with appropriate directing groups and transition-metal catalysis, selective functionalization may be achievable.[1][2]

Q2: Is an N-H protecting group necessary for functionalization reactions?

A2: The necessity of an N-H protecting group is highly dependent on the desired reaction.

  • For C-H functionalization or cross-coupling at the C7 position (via a pre-installed halogen): N-protection is often crucial. It prevents N-functionalization as a side reaction and can also serve as a directing group to influence regioselectivity. Common protecting groups for indoles include Boc, Ts (tosyl), and SEM.[3]

  • For N-functionalization: Obviously, no protecting group is used.

  • For reactions sensitive to acidic N-H: Protection is advisable to avoid side reactions or catalyst deactivation.

Q3: What are the common challenges when working with this molecule?

A3: Researchers may encounter:

  • Low Reactivity: The electron-withdrawing nitrile group can significantly reduce the nucleophilicity of the indole ring system.

  • Poor Solubility: Substituted indoles can sometimes have limited solubility in common organic solvents, necessitating careful solvent screening.

  • Side Reactions: These can include N-functionalization when C-functionalization is desired, or hydrolysis of the nitrile group under harsh acidic or basic conditions.[4]

  • Difficulty in Purification: The polarity of the nitrile group can sometimes complicate chromatographic purification.

II. Troubleshooting Guide: N-H Functionalization

This section focuses on issues related to the alkylation, arylation, or acylation at the indole nitrogen.

Problem: Low Yield of N-Functionalized Product
Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Deprotonation 1. Stronger Base: Switch to a stronger base. For N-alkylation, if NaH is insufficient, consider s-BuLi or t-BuLi at low temperatures. The pKa of the indole N-H is approximately 17 in DMSO; a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. 2. Solvent Effects: Ensure the solvent can dissolve the indole and the base. Aprotic polar solvents like DMF or THF are generally effective.
Poor Nucleophilicity of the Indolide Anion 1. Additive: The addition of a catalytic amount of Cu(I) salts can sometimes facilitate N-arylation reactions (Ullmann condensation) with aryl halides. 2. Change Reaction Type: For N-arylation, consider a Buchwald-Hartwig amination, which is often more efficient than traditional nucleophilic aromatic substitution.[5][6]
Decomposition of Starting Material or Product 1. Temperature Control: Run the reaction at a lower temperature, even if it requires a longer reaction time. Indole derivatives can be sensitive to high temperatures. 2. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Steric Hindrance 1. Less Bulky Reagents: If possible, use a less sterically hindered electrophile. The C2-methyl and C7-carbonitrile groups can sterically encumber the N-H position.

III. Troubleshooting Guide: Functionalization via a 7-Halo Intermediate

A common and versatile strategy for functionalizing the C7 position is through a 7-halo-2,3-dimethyl-1H-indole-7-carbonitrile intermediate, followed by cross-coupling reactions. The synthesis of this halo-intermediate is the first critical step.[7]

A. Synthesis of 7-Halo-2,3-Dimethyl-1H-indole-7-carbonitrile

Direct halogenation of 2,3-dimethyl-1H-indole-7-carbonitrile at the C7 position is challenging due to the deactivating effect of the nitrile group. A more reliable approach involves a directed ortho-metalation strategy on a suitably N-protected indole, followed by quenching with a halogen source, or a Sandmeyer-type reaction from a 7-amino precursor.

B. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section provides guidance for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-coupling reactions using a 7-halo-2,3-dimethyl-1H-indole-7-carbonitrile substrate.

Workflow for Troubleshooting Cross-Coupling Reactions
A logical workflow for troubleshooting cross-coupling reactions.
Frequently Asked Questions (FAQs) for Cross-Coupling

Q4: My Suzuki-Miyaura coupling is sluggish. What are the likely causes?

A4: Sluggish Suzuki reactions with this substrate are often due to the electron-deficient nature of the 7-halo-indole.

  • Slow Oxidative Addition: The C-X bond at the C7 position is activated by the nitrile, but the overall electron-poor nature of the ring can still pose a challenge. Using electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate this step.[8][9]

  • Slow Transmetalation: The transmetalation step requires the transfer of the organic group from boron to palladium. This step is base-mediated. Ensure your base is sufficiently strong and soluble in the reaction medium.[10] A switch from K2CO3 to a stronger base like K3PO4 or Cs2CO3 can be beneficial. The presence of water can also be crucial for efficient transmetalation with boronic acids.

  • Catalyst Deactivation: The nitrile group or the indole nitrogen can potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust pre-catalyst might be necessary.

Q5: I am observing significant dehalogenation of my starting material. How can I prevent this?

A5: Dehalogenation is a common side reaction where the halogen atom is replaced by a hydrogen atom.

  • Source of Hydride: This often occurs from trace water, alcohol solvents, or certain amine bases. Ensure you are using anhydrous solvents and reagents.

  • Reaction Conditions: Running the reaction at a lower temperature can sometimes minimize this side reaction.[8]

  • Ligand Choice: Some ligands are more prone to promoting side reactions. Screening different phosphine ligands may identify one that favors the desired cross-coupling pathway.

Q6: My Buchwald-Hartwig amination is not working. What should I consider?

A6: The success of Buchwald-Hartwig amination is highly dependent on the ligand, base, and amine coupling partner.[5][6]

  • Ligand Choice: This is often the most critical parameter. For electron-deficient aryl halides and challenging amines, specialized bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are often required.[6]

  • Base Compatibility: Strong, non-nucleophilic bases are typically used, such as NaOt-Bu or LHMDS. However, these strong bases can promote side reactions. Weaker bases like K3PO4 or Cs2CO3 can be effective with the right ligand and may offer better functional group tolerance.[6]

  • Amine Nucleophilicity: If you are using a weakly nucleophilic amine, more forcing conditions (higher temperature, stronger base, more active catalyst system) may be necessary.

Problem: Hydrolysis of the C7-Nitrile Group

The nitrile group is generally stable, but can be hydrolyzed to a primary amide or a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[4][11]

Symptom Potential Cause Troubleshooting Steps
Isolation of a more polar byproduct with a different mass. Nitrile Hydrolysis 1. Milder Base: If using a strong base like NaOH or KOH in your workup or reaction, switch to a milder base like K2CO3 or NaHCO3. 2. Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions, as water is required for hydrolysis. 3. Lower Temperature: High temperatures can accelerate the rate of hydrolysis. Attempt the reaction at the lowest effective temperature. 4. Avoid Strong Acids: During workup, avoid washing with strong aqueous acids if possible.

IV. Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling

This protocol serves as a starting point and may require optimization.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 7-bromo-2,3-dimethyl-1H-indole-7-carbonitrile (1.0 equiv), the desired boronic acid (1.5 equiv), and a base such as K3PO4 (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and ligand if necessary.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Decision Tree for N-H Protecting Group Strategy

Protecting_Group_Strategy Start Planning a Functionalization Reaction Reaction_Type What is the Target Functionalization? Start->Reaction_Type NH_Func N-H Functionalization Reaction_Type->NH_Func N-Alkylation/Arylation CH_Func C-H Functionalization on Benzene Ring Reaction_Type->CH_Func C4, C5, or C6 Cross_Coupling Cross-Coupling at C7-X Reaction_Type->Cross_Coupling C7 Position No_PG Proceed without a Protecting Group NH_Func->No_PG Consider_DG Consider a Directing Group Strategy CH_Func->Consider_DG Use_PG Use an N-H Protecting Group (e.g., Boc, Ts, SEM) Cross_Coupling->Use_PG

Decision-making for N-H protection.

This guide provides a framework for addressing common issues in the functionalization of 2,3-Dimethyl-1H-indole-7-carbonitrile. Due to the specific substitution pattern of this molecule, empirical optimization of the suggested parameters will be key to achieving successful outcomes.

V. References

  • Clementi, S., Linda, P., & Marino, G. (1972). Reactivity of Indoles in Electrophilic Substitution. J.C.S. Chem. Comm., 427.

  • You, S.-L., & Zheng, C. (2014). Catalytic C6 functionalization of C2/C3-disubstituted indoles using scandium triflate as the catalyst. Angewandte Chemie International Edition, 53(34), 8968-8971.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Ishikura, M., et al. (2006). Preparation of 7-Halo-indoles by Thallation of N-formylindoline and their attempted use for synthesis of the right-hand segment of chloropeptin. Chemical & Pharmaceutical Bulletin, 54(6), 788-794.

  • Wikipedia. (2024). Buchwald–Hartwig amination.

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-lithiation. Chemical Reviews, 90(6), 879-933.

  • Wikipedia. (2023). Directed ortho metalation.

  • Baran, P. S. (n.d.). Directed Metallation: A Survival Guide. Baran Laboratory, The Scripps Research Institute.

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig amination.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

  • Rajendra, M. A., et al. (2020). Palladium-catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Organic Letters, 22(16), 6463-6467.

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

  • DeBoef, B., et al. (2010). A CDC reaction of indoles with arenes by Pd-catalyzed double C–H activation. Journal of the American Chemical Society, 132(24), 8266-8267.

  • Nolan, S. P., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, 336.

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.

  • Grushin, V. V., et al. (2007). Why excess cyanide can be detrimental to Pd-catalyzed cyanation of haloarenes. Facile formation and characterization of [Pd(CN)3(H)]2- and [Pd(CN)3(Ph)]2-. Journal of the American Chemical Society, 129(1), 30-31.

  • SynArchive. (n.d.). Protecting Groups List.

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438-6441.

  • Weissman, S. A., & Zewge, D. (2009). U.S. Patent No. 7,595,417 B2. Washington, DC: U.S. Patent and Trademark Office.

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.

  • Cha, J. K., et al. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, 88(14), 9639-9649.

  • Clayden, J., & Page, A. (2011). Carbamate-directed benzylic lithiation for the diastereo- and enantioselective synthesis of diaryl ether atropisomers. Beilstein Journal of Organic Chemistry, 7, 1337-1344.

  • Wikipedia. (2024). Protecting group.

  • Al-Tel, T. H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.

  • Apollo Scientific. (n.d.). 2,3-Dimethyl-1h-indole-5-carbonitrile.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Lumen Learning. (n.d.). Organic Chemistry II: 21.5. Hydrolysis of nitriles.

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1378-1407.

  • Ackermann, L., et al. (2017). Co(III)-Catalyzed C–H Activation: A Site-Selective Conjugate Addition of Maleimide to Indole at the C-2 Position. ACS Omega, 2(8), 4869-4877.

  • Ackermann, L., et al. (2017). Co(III)-Catalyzed C–H Activation: A Site-Selective Conjugate Addition of Maleimide to Indole at the C-2 Position. ACS Omega, 2(8), 4869-4877.

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.

  • Biscoe, M. R., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(17), 8035-8042.

  • The Organic Chemistry Tutor. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube.

  • StackExchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?

  • Daugulis, O., et al. (2019). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Letters, 21(15), 5896-5900.

  • Brennan, M. R., et al. (1981). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. Heterocycles, 16(6), 959-967.

  • Organic Chemistry Portal. (n.d.). Indole synthesis.

  • Al-Mousawi, S. M., et al. (2007). Study of N 1 -Alkylation of Indoles from the Reaction of 2(or 3)-Aminoindole-3(or 2)carbonitriles with DMF-Dialkylacetals. Journal of Heterocyclic Chemistry, 44(4), 867-871.

  • Wang, Q., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2848-2857.

  • Snieckus, V., et al. (2017). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSC Advances, 7(84), 53569-53584.

  • Al-Smadi, M., & Al-Zoubi, R. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 22(10), 1646.

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Troubleshooting

Reducing byproducts and impurities in 2,3-Dimethyl-1H-indole-7-carbonitrile recrystallization

Welcome to the technical support guide for the purification of 2,3-Dimethyl-1H-indole-7-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2,3-Dimethyl-1H-indole-7-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material through recrystallization.

Introduction

2,3-Dimethyl-1H-indole-7-carbonitrile is a key intermediate in the synthesis of various biologically active molecules. Achieving high purity is critical for downstream applications, and recrystallization is a powerful technique for removing byproducts and impurities. However, the unique chemical properties of the indole nucleus and the nitrile group can present specific challenges. This guide provides a systematic approach to troubleshooting common issues encountered during the recrystallization of this compound, grounded in the principles of organic chemistry and crystallization science.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems observed during the recrystallization of 2,3-Dimethyl-1H-indole-7-carbonitrile, offering explanations and actionable solutions.

Q1: My purified 2,3-Dimethyl-1H-indole-7-carbonitrile is a white solid, but it turns pink or tan over time. What is causing this and how can I prevent it?

A1: This discoloration is a common issue with indole derivatives and is typically caused by autoxidation. The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light.[1]

  • Causality: The C2-C3 double bond in the indole ring is particularly prone to oxidation, which can lead to the formation of colored oligomeric or polymeric impurities.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: During the final filtration and drying steps, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Storage: Store the purified solid in a sealed, amber glass vial to protect it from light and air. For long-term storage, consider refrigeration or freezing under an inert atmosphere.[2]

    • Antioxidants: For solutions, the addition of antioxidants like butylated hydroxytoluene (BHT) can sometimes mitigate oxidation, though this is more common for stabilizing solutions rather than the final solid.

Q2: I'm experiencing low recovery of my product after recrystallization. What are the likely reasons?

A2: Low recovery is often due to suboptimal solvent selection or procedural errors.

  • Causality & Solutions:

    • Excess Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield. The goal is to create a saturated or near-saturated solution at the solvent's boiling point.

      • Protocol: Use the minimum amount of hot solvent necessary to just dissolve the solid. Add the solvent in small portions to the heated mixture.

    • Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below. If the compound remains significantly soluble at low temperatures, it will be lost in the mother liquor.

      • Protocol: Conduct small-scale solvent screening with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) to identify the optimal system.

    • Premature Crystallization: If crystals form too quickly during hot filtration (if performed), product can be lost on the filter paper and in the funnel.

      • Protocol: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a fluted filter paper to increase the filtration speed.

    • Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent will redissolve some of the product.

      • Protocol: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Q3: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point.

  • Causality & Solutions:

    • High Solute Concentration: The solution may be supersaturated to a degree that precipitation occurs at a high temperature.

      • Protocol: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation level. Allow the solution to cool more slowly.

    • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an oil over an ordered crystal lattice.

      • Protocol: Allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool. Avoid placing it directly in an ice bath until crystal formation is well underway at room temperature.

    • Presence of Impurities: Impurities can significantly lower the melting point of the mixture.

      • Protocol: If the crude material is highly impure, consider a preliminary purification step like column chromatography before recrystallization.

Q4: The recrystallized product is still colored, even after the procedure. How can I obtain a colorless product?

A4: Persistent color indicates the presence of highly conjugated or colored impurities that co-crystallize with your product.

  • Causality & Solutions:

    • Colored Impurities: These may be byproducts from the synthesis or degradation products.

      • Protocol 1: Activated Carbon Treatment: Activated carbon (charcoal) is effective at adsorbing large, flat, conjugated molecules that are often responsible for color.[3][4][5][6]

        • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

        • Remove the flask from the heat source and add a very small amount of activated carbon (a spatula tip's worth).

        • Swirl the mixture and gently heat for a few minutes.

        • Perform a hot filtration to remove the carbon particles.

        • Allow the filtrate to cool and crystallize. Caution: Using too much activated carbon can lead to significant product loss as it will adsorb your target compound as well.[4]

      • Protocol 2: Alternative Purification: If color persists, the impurities may have similar solubility properties to your product. In this case, column chromatography using a silica gel stationary phase and an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) may be necessary to separate the colored impurities.

Q5: My crude product contains several spots on TLC with similar Rf values. Will recrystallization be effective?

A5: Recrystallization is most effective for removing impurities that are present in small amounts or have significantly different solubility profiles from the desired compound. If major byproducts have very similar structures and polarities, such as regioisomers from a Fischer indole synthesis, recrystallization alone may not be sufficient.

  • Causality & Solutions:

    • Structurally Similar Impurities: The Fischer indole synthesis of 2,3-dimethylindoles from unsymmetrical ketones can produce regioisomers.[7] These isomers often have very similar physical properties, making separation by recrystallization challenging.

    • N-N Bond Cleavage Products: Side reactions in the Fischer synthesis can lead to cleavage of the N-N bond in the hydrazone intermediate, generating aniline or other amine byproducts.[5]

    • Strategy:

      • Assess Purity: Use HPLC or ¹H NMR to estimate the ratio of the desired product to the impurities.

      • Fractional Crystallization: In some cases, multiple sequential recrystallizations can enrich the desired isomer. This is often tedious and can lead to significant product loss.

      • Column Chromatography: For mixtures of isomers or other closely related impurities, column chromatography is generally the more effective purification technique.[8] Use a shallow solvent gradient to maximize separation.

Experimental Protocols

Protocol 1: General Recrystallization of 2,3-Dimethyl-1H-indole-7-carbonitrile

This protocol provides a general framework. The choice of solvent is critical and should be determined by preliminary small-scale tests. Ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane are good starting points.

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude solid. Add a few drops of the chosen solvent at room temperature. The solid should be sparingly soluble or insoluble. Heat the test tube; the solid should dissolve completely. Allow to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a crystalline precipitate.

  • Dissolution: Place the crude 2,3-Dimethyl-1H-indole-7-carbonitrile into an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a small portion of the selected solvent. Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Re-heat to boiling for 2-5 minutes.

  • (Optional) Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, you can place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum. A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used to remove the final traces of solvent.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method to assess the purity of the final product. A reversed-phase method is typically suitable for indole derivatives.[9][10][11]

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm.[9]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a common starting point. For example, a gradient from 40% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at 280 nm.[9][11]

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the recrystallized product in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: The purity can be determined by the area percentage of the main peak relative to the total area of all observed peaks.

Data Summary

The following table provides a general guide to selecting a recrystallization solvent. The optimal choice will depend on the specific impurities present in your crude material.

Solvent SystemPolaritySuitability for Indole DerivativesTypical Use Case
Ethanol or Isopropanol Polar ProticGoodGeneral purpose, effective for moderately polar impurities.
Ethyl Acetate Polar AproticGoodGood for a range of polarities. Can be paired with a non-polar solvent.
Toluene Non-polarModerateUseful if the product is less polar than the impurities.
Hexane or Heptane Non-polarPoor (as a primary solvent)Often used as an anti-solvent in a mixed-solvent system with a more polar solvent like ethyl acetate or acetone.
Ethanol/Water Polar Protic MixtureGoodThe water acts as an anti-solvent, good for compounds highly soluble in pure ethanol.
Ethyl Acetate/Hexane Mixed PolarityExcellentA versatile system where the ratio can be fine-tuned to achieve optimal solubility characteristics.

Visual Diagrams

Recrystallization Troubleshooting Workflow

G start Crude 2,3-Dimethyl-1H-indole-7-carbonitrile solvent_selection Select Solvent System start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve cool Cool Slowly dissolve->cool oil_out Oils Out? cool->oil_out crystals_form Crystals Form? low_yield Low Yield? crystals_form->low_yield Yes filter_dry Filter, Wash (cold), and Dry crystals_form->filter_dry No oil_out->crystals_form No reheat_add_solvent Re-heat, Add More Solvent oil_out->reheat_add_solvent Yes low_yield->filter_dry No optimize_solvent Re-evaluate Solvent Choice / Use Less Solvent low_yield->optimize_solvent Yes colored_product Product Still Colored? pure_product High Purity Product colored_product->pure_product No charcoal Add Activated Carbon & Hot Filter colored_product->charcoal Yes filter_dry->colored_product chromatography Consider Column Chromatography pure_product->chromatography If Impurities Persist reheat_add_solvent->cool cool_slower Cool Slower charcoal->cool charcoal->pure_product Impurity Removed optimize_solvent->solvent_selection

Caption: Troubleshooting workflow for the recrystallization of 2,3-Dimethyl-1H-indole-7-carbonitrile.

Potential Impurity Sources in Synthesis

G cluster_synthesis Fischer Indole Synthesis cluster_products Crude Product Mixture hydrazine 2-Cyanophenylhydrazine reaction Acid Catalyst (e.g., PPA, ZnCl2) Heat hydrazine->reaction ketone Butan-2-one ketone->reaction aldol Aldol Condensation Byproducts ketone->aldol Self-Condensation target 2,3-Dimethyl-1H-indole-7-carbonitrile reaction->target regioisomer Regioisomeric Indole (e.g., 2,3-Dimethyl-1H-indole-4-carbonitrile) reaction->regioisomer Side Reaction cleavage N-N Cleavage Products (e.g., 2-Cyanoaniline) reaction->cleavage Side Reaction oxidation Oxidation Products (Colored Impurities) target->oxidation Air/Light Exposure

Caption: Potential byproducts and impurities from the Fischer indole synthesis.

References

  • Powdered Activated Carbon for Color Removal. XMACC. Available from: [Link]

  • Charcoal. Chemistry LibreTexts. 2020. Available from: [Link]

  • Decolorization with Activated Carbon: Natural Efficiency and Chemical Precision. Carbotecnia. 2025. Available from: [Link]

  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. 2014. Available from: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. Available from: [Link]

  • Decolorization with Activated Carbon in the Pharmaceutical Industry. Chiemivall. 2023. Available from: [Link]

  • Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Request PDF. ResearchGate. Available from: [Link]

  • Fischer indole synthesis. Wikipedia. Available from: [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. 2017. Available from: [Link]

  • NMR Solvent Chart. Emery Pharma. Available from: [Link]

  • How can I remove color from my reaction product? Biotage. 2023. Available from: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. Available from: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. 2025. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organic Chemistry. 2010. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]

  • 2-Alkynyl Indole-3-carbonitriles: Synthon for the Regioselective Synthesis of Functionalized 4-Aminocarbazoles. The Journal of Organic Chemistry. 2025. Available from: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. 2010. Available from: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. 2025. Available from: [Link]

  • Fischer indole synthesis. Sciencemadness.org. 2015. Available from: [Link]

  • How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.Net. 2019. Available from: [Link]

  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave online. 2017. Available from: [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. Radian Corp. Available from: [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. 2024. Available from: [Link]

  • Solubility of Organic Compounds. 2023. Available from: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. 2025. Available from: [Link]

  • Indole. PubChem. Available from: [Link]

  • Synthesis of novel indole substituted heterocyclics. Available from: [Link]

  • 1H-Indole, 2,3-dimethyl-. NIST WebBook. Available from: [Link]

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Optimization

Increasing the stability of 2,3-Dimethyl-1H-indole-7-carbonitrile in DMSO stock solutions

Welcome to the Technical Support Center for 2,3-Dimethyl-1H-indole-7-carbonitrile . This compound is a critical building block and intermediate in the development of covalent kinase inhibitors (such as BTK inhibitors)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,3-Dimethyl-1H-indole-7-carbonitrile . This compound is a critical building block and intermediate in the development of covalent kinase inhibitors (such as BTK inhibitors)[1]. However, its indole core and lipophilic nature present unique stability challenges when formulated in Dimethyl Sulfoxide (DMSO) stock solutions.

This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure absolute experimental reproducibility.

Visualizing Degradation and Stabilization

Understanding the causality behind compound degradation is the first step in preventing it. The following diagram maps the thermodynamic and chemical vulnerabilities of 2,3-Dimethyl-1H-indole-7-carbonitrile in DMSO, alongside the required stabilization interventions.

StabilityWorkflow Compound 2,3-Dimethyl-1H-indole- 7-carbonitrile in DMSO Moisture Atmospheric Moisture (Hygroscopic Absorption) Compound->Moisture OxygenLight Dissolved O2 & Light (Superoxide Radicals) Compound->OxygenLight FreezeThaw Repeated Freeze-Thaw (Nucleation) Compound->FreezeThaw Precipitation Crystallization & Precipitation Moisture->Precipitation Oxidation Indole Ring Oxidative Cleavage OxygenLight->Oxidation FreezeThaw->Precipitation Anhydrous Use Anhydrous DMSO (<0.005% H2O) Anhydrous->Compound Argon Argon Purging & Amber Vials Argon->Compound Aliquots Single-Use Aliquots (Store at -80°C) Aliquots->Compound

Workflow of 2,3-Dimethyl-1H-indole-7-carbonitrile degradation pathways and stabilization strategies.

Troubleshooting Guide & FAQs

Q1: Why does my stock solution turn yellow or brown over time?

Causality: Indoles are electron-rich heterocycles highly susceptible to oxidation. When exposed to ambient light and dissolved oxygen, DMSO can act as a medium for photosensitized reactions, generating superoxide radical anions ( O2∙−​ ). These reactive oxygen species attack the indole core, leading to oxidative cleavage and the formation of colored degradation products ([2]). Solution: Purge the anhydrous DMSO with Argon to displace dissolved oxygen prior to dissolution, and strictly store the resulting stock solution in amber vials to block photo-activation.

Q2: My compound precipitated after thawing from -20°C. Heating it doesn't fully redissolve it. Why?

Causality: DMSO is profoundly hygroscopic. Each time a vial is opened, it absorbs atmospheric moisture, which alters compound solubility and obscures analytical spectra ([3]). Furthermore, Ostwald's Rule of Stages dictates that repeated freeze-thaw cycles encourage the nucleation of the lowest-entropy (most stable and least soluble) crystalline polymorph. Once this stable crystal forms, it requires significantly more thermodynamic energy to redissolve than the original amorphous powder ([4]). Solution: Utilize anhydrous DMSO (<0.005% water) and aliquot the stock into single-use volumes immediately upon preparation to eliminate freeze-thaw cycles entirely.

Q3: Can I store the working solution in aqueous assay buffers overnight?

Causality: No. While the cyano group is relatively robust, small molecules in aqueous solutions can undergo rapid decay (up to 16% degradation within 4 hours in unbuffered water) ([5]). Additionally, the compound's lipophilicity will lead to micro-precipitation if the DMSO concentration drops below the solubility threshold in the aqueous matrix. Solution: Always prepare aqueous dilutions immediately prior to the assay. Keep the final DMSO concentration ≤1% to prevent solvent toxicity in cellular assays while maintaining compound solubility ([6]).

Quantitative Stability Metrics

To make informed decisions about experimental design, refer to the following quantitative limits regarding DMSO hydration and storage temperatures.

ParameterConditionQuantitative ImpactMechanistic Consequence
DMSO Hydration 33% by weight H₂OMelting point drops from 18°C to -73°CIncreased viscosity; severe lipophilic compound precipitation[4]
Aqueous Decay Deionized H₂O (Room Temp)~16% decay over 4 hoursHydrolysis/degradation of the compound[5]
Storage Temp -80°C (Anhydrous)Stable for > 24 monthsKinetic freezing of degradation pathways[5]
Storage Temp -20°C (Anhydrous)Stable for ~ 6-12 monthsSlowed, but not halted, molecular mobility[6]

Protocol: Preparation of Self-Validating, Ultra-Stable Stock Solutions

To guarantee scientific integrity, your storage protocol must be a self-validating system . This means building in a baseline quality control step that allows you to mathematically verify the integrity of any aliquot before it is used in a critical assay.

Step 1: Environmental Control & Solvent Selection
  • Action: Perform all weighing and dissolution inside a dry nitrogen glove box or under a localized stream of dry inert gas.

  • Causality: Preventing atmospheric moisture from contacting the highly hygroscopic DMSO prevents freezing point depression and subsequent compound precipitation[3]. Use only newly opened, septum-sealed anhydrous DMSO (≥99.9%, <0.005% H₂O).

Step 2: Dissolution & Deoxygenation
  • Action: Dissolve 2,3-Dimethyl-1H-indole-7-carbonitrile to the desired concentration (e.g., 10 mM). Gently bubble Argon gas through the solution for 5 minutes using a clean sparging needle.

  • Causality: Argon is heavier than air and effectively displaces dissolved oxygen, starving the environment of the O2​ required to form indole-destroying superoxide radicals[2].

Step 3: Single-Use Aliquoting
  • Action: Dispense the solution into pre-labeled, amber glass vials (or opaque micro-tubes) in single-experiment volumes (e.g., 50 µL). Purge the headspace of each vial with Argon before sealing tightly.

  • Causality: Single-use aliquots prevent freeze-thaw cycles, bypassing Ostwald's Rule of Stages and preventing the irreversible crystallization of the compound[4].

Step 4: Baseline Quality Control (The Self-Validation Step)
  • Action: Immediately after aliquoting, randomly select one vial and perform High-Performance Liquid Chromatography (HPLC-UV) analysis at 275 nm. Record the exact peak area and retention time. Store this chromatogram as the 100% Integrity Baseline .

  • Causality: This establishes a ground-truth metric. Before any high-stakes downstream assay (e.g., in vivo dosing or high-throughput screening), a thawed aliquot must be run under identical HPLC conditions. A peak area reduction of >5% or the appearance of secondary peaks instantly invalidates the aliquot, ensuring absolute trust in your data.

Step 5: Cryogenic Storage
  • Action: Flash-freeze the remaining aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer for long-term storage.

  • Causality: Storage at -80°C kinetically halts degradation pathways, extending the reliable shelf-life of the compound to over two years[5].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,3-Dimethyl-1H-indole-7-carbonitrile

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing granular insights into the molecular framework. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for 2,3-Dimethyl-1H-indole-7-carbonitrile. In the absence of a publicly available experimental spectrum for this specific molecule, we present a robust comparative analysis. This guide utilizes experimental data from the closely related precursor, 2,3-dimethylindole, and established principles of substituent chemical shifts to provide a reliable prediction and a framework for interpretation.

Introduction: The Indole Scaffold and the Role of NMR

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of various substituents onto this bicyclic aromatic system allows for the fine-tuning of its physicochemical and pharmacological properties. 2,3-Dimethyl-1H-indole-7-carbonitrile combines the established indole core with two methyl groups at positions 2 and 3, and a cyano group at position 7. Each of these substituents imparts distinct electronic and steric effects, which are directly observable in the compound's NMR spectra.

NMR spectroscopy probes the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ), reported in parts per million (ppm), is the most fundamental piece of information from an NMR experiment. It indicates the electronic environment of a nucleus; electron-donating groups tend to cause upfield shifts (to lower ppm values), a phenomenon known as shielding, while electron-withdrawing groups lead to downfield shifts (to higher ppm values), referred to as deshielding.

Experimental NMR Data of the Parent Compound: 2,3-Dimethylindole

To build a solid foundation for our analysis, we first present the experimentally determined ¹H and ¹³C NMR data for 2,3-dimethylindole, the direct precursor to our target molecule. This data, reported in the literature, serves as our baseline for understanding the impact of the C-7 cyano group.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts of 2,3-Dimethylindole

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1 (N-H)~7.60 (br s)-
2-CH₃~2.38 (s)~11.63
3-CH₃~2.29 (s)~8.60
4~7.55 (d)~118.08
5~7.17 (m)~119.14
6~7.17 (m)~121.02
7~7.28 (m)~110.20
2-~130.82
3-~107.20
3a-~129.56
7a-~135.32

Note: Chemical shifts are typically reported in CDCl₃ and can vary slightly based on solvent and concentration. The broadness of the N-H signal is due to chemical exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus.

Predicting the NMR Spectra of 2,3-Dimethyl-1H-indole-7-carbonitrile: The Influence of the Cyano Group

The introduction of a cyano (-C≡N) group at the C-7 position is expected to significantly alter the electronic landscape of the indole ring, particularly the benzene portion. The cyano group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.

Expected ¹H NMR Chemical Shift Changes

The electron-withdrawing nature of the cyano group will deshield the protons on the benzene ring of the indole. This effect is most pronounced at the ortho and para positions relative to the substituent. In the case of 7-substitution, the protons at C-4 and C-6 will be most affected.

  • H-4: This proton is para to the cyano group and is expected to experience a significant downfield shift.

  • H-6: This proton is ortho to the cyano group and will also be shifted downfield.

  • H-5: Being meta to the cyano group, H-5 will be less affected, but a slight downfield shift is still anticipated.

  • N-H, 2-CH₃, and 3-CH₃: These protons are on the pyrrole ring and are further away from the C-7 substituent. Therefore, their chemical shifts are expected to be only minimally affected.

Expected ¹³C NMR Chemical Shift Changes

The effects on the ¹³C spectrum are also predictable based on established substituent chemical shift (SCS) principles.

  • C-7: The carbon directly attached to the cyano group will be significantly deshielded.

  • C-4 and C-6: These carbons, being para and ortho to the cyano group, will also be deshielded.

  • C-5: The meta carbon will experience a smaller effect.

  • C-7a (ipso-carbon): The quaternary carbon at the ring junction adjacent to the substituent will also be influenced.

  • CN: The carbon of the cyano group itself will have a characteristic chemical shift in the range of 110-125 ppm.

  • Pyrrole Ring Carbons (C-2, C-3, C-3a): These carbons are expected to show minimal changes in their chemical shifts.

Comparative Analysis: 2,3-Dimethylindole vs. 2,3-Dimethyl-1H-indole-7-carbonitrile (Predicted)

The following tables provide a side-by-side comparison of the experimental data for 2,3-dimethylindole and the predicted chemical shifts for 2,3-Dimethyl-1H-indole-7-carbonitrile.

Table 2: Comparative ¹H NMR Chemical Shifts (ppm)

Proton 2,3-Dimethylindole (Experimental) 2,3-Dimethyl-1H-indole-7-carbonitrile (Predicted) Rationale for Shift
N-H~7.65 (br s)~7.70 (br s)Minor deshielding due to overall electron withdrawal.
2-CH₃~2.38 (s)~2.40 (s)Minimal effect.
3-CH₃~2.29 (s)~2.31 (s)Minimal effect.
H-4~7.55 (d)~7.80 - 7.90 (d)Significant downfield shift (para to -CN).
H-5~7.17 (m)~7.25 - 7.35 (t)Moderate downfield shift (meta to -CN).
H-6~7.17 (m)~7.45 - 7.55 (d)Significant downfield shift (ortho to -CN).

Table 3: Comparative ¹³C NMR Chemical Shifts (ppm)

Carbon 2,3-Dimethylindole (Experimental) 2,3-Dimethyl-1H-indole-7-carbonitrile (Predicted) Rationale for Shift
2-CH₃~11.63~11.7Minimal effect.
3-CH₃~8.60~8.7Minimal effect.
2~130.82~131.0Minimal effect.
3~107.20~107.5Minimal effect.
3a~129.56~130.0Minor deshielding.
4~118.08~122.0Significant downfield shift (para to -CN).
5~119.14~121.0Moderate downfield shift (meta to -CN).
6~121.02~125.0Significant downfield shift (ortho to -CN).
7~110.20~100.0Significant upfield shift (ipso-carbon to -CN).
7a~135.32~136.0Minor deshielding.
CN-~118.0Characteristic shift for a nitrile carbon.

Experimental Protocol for NMR Data Acquisition

For researchers synthesizing 2,3-Dimethyl-1H-indole-7-carbonitrile, the following is a standard protocol for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts, particularly for the N-H proton.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

Visualizing Molecular Structures and Relationships

The following diagrams illustrate the molecular structures discussed in this guide and the conceptual workflow for predicting NMR spectra.

Caption: Molecular structures of indole, 2,3-dimethylindole, and the target compound.

NMR_Prediction_Workflow exp_data Experimental NMR Data (2,3-Dimethylindole) prediction Predicted NMR Spectrum (2,3-Dimethyl-1H-indole-7-carbonitrile) exp_data->prediction Baseline Data scs_principles Substituent Chemical Shift (SCS) Principles for -CN group scs_principles->prediction Apply Effects

Caption: Workflow for predicting the NMR spectrum of the target compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2,3-Dimethyl-1H-indole-7-carbonitrile. By leveraging experimental data from a closely related precursor and applying fundamental principles of NMR spectroscopy, we have established a reliable set of expected chemical shifts. This information will be invaluable for any researcher working on the synthesis and characterization of this and similar indole derivatives, enabling confident structural verification and paving the way for further investigation into its potential applications.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry (3rd ed.). Wiley-VCH.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

Comparative

The Bioactive Potential of 2,3-Dimethyl-1H-indole-7-carbonitrile: A Comparative Guide for Drug Discovery Professionals

The indole scaffold stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] Its inherent ability to interact with a...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] Its inherent ability to interact with a wide array of biological targets has made it a "privileged structure" in the design of novel therapeutics.[4][5] This guide provides an in-depth, comparative analysis of the potential bioactivity of 2,3-Dimethyl-1H-indole-7-carbonitrile, a unique substituted indole, against a backdrop of well-characterized indole derivatives with established therapeutic relevance. By examining the known anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities of selected indoles, we aim to provide a predictive framework for researchers and drug development professionals interested in the potential applications of this and structurally related compounds.

The Indole Nucleus: A Foundation for Diverse Bioactivity

The indole ring system, a fusion of a benzene and a pyrrole ring, is a common motif in both natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow it to bind to a diverse range of protein targets.[6] This versatility has led to the development of indole-based drugs across numerous therapeutic areas.[2][7] This guide will focus on four key areas of bioactivity where indole derivatives have shown significant promise: oncology, inflammation, infectious diseases, and neurodegenerative disorders.

To contextualize the potential of 2,3-Dimethyl-1H-indole-7-carbonitrile, we will draw comparisons with the following well-established indole-containing molecules:

  • Melatonin (N-acetyl-5-methoxytryptamine): An endogenous neurohormone with potent anticancer and neuroprotective properties.[8][9][10]

  • Indomethacin: A widely used nonsteroidal anti-inflammatory drug (NSAID).[11][12]

  • Gramine (3-(Dimethylaminomethyl)indole): A naturally occurring indole alkaloid with documented antimicrobial activity.[13]

  • Tryptamine: An endogenous monoamine neurotransmitter and a backbone for many neuroactive compounds.[14]

Comparative Bioactivity Analysis

While direct experimental data for 2,3-Dimethyl-1H-indole-7-carbonitrile is not extensively available in the public domain, we can infer its potential bioactivity by analyzing the structure-activity relationships (SAR) of related indole derivatives. The presence of methyl groups at the 2 and 3 positions and a nitrile group at the 7-position are key structural features that will likely influence its biological profile.

Anticancer Potential

Substituted indoles are a significant class of anticancer agents, often acting through mechanisms like tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[15][16]

Comparative Analysis with Melatonin:

Melatonin has well-documented oncostatic properties, inhibiting cancer cell proliferation and inducing apoptosis in various tumor types.[8][17][18] Its anticancer effects are mediated through multiple mechanisms, including the modulation of cell cycle proteins and antioxidant pathways.[9][10]

CompoundCancer Cell LineIC50/GI50 (µM)Mechanism of Action
MelatoninProstate Cancer (PC)VariesDownregulation of MMP-13, inhibition of invasion and migration.[9]
Melatonin Analog (UCM 1037)Melanoma (DX3)~90% tumor growth inhibition (in vivo)Inhibition of cancer cell growth.[17]
2,3-Dimethyl-5-fluoroindoleLung Carcinoma (Calu1)3.1Not specified.
2,3-Dimethyl-5-fluoroindolePancreas Carcinoma (Panc1)3.2Not specified.
2,3-disubstituted indolesApoptosis-resistant cancersVariesPrimarily cytostatic effects.[8]

Predictive Insights for 2,3-Dimethyl-1H-indole-7-carbonitrile:

The 2,3-dimethyl substitution on the indole ring has been associated with promising anticancer activity. For instance, 2,3-dimethyl-5-fluoroindole has shown activity against lung and pancreas carcinoma cell lines. Research on 2,3-disubstituted indoles suggests they may exert cytostatic rather than cytotoxic effects, which could be advantageous in treating apoptosis-resistant cancers.[8] The electron-withdrawing nature of the 7-cyano group could further modulate the electronic properties of the indole ring, potentially influencing its interaction with biological targets. The presence of a nitrile group has been seen in other anticancer compounds, such as certain pyrido[2,3-b]indolizine derivatives, where it contributes to their activity.[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow Diagram:

G A Seed RAW 264.7 macrophages in a 96-well plate B Pre-treat cells with test compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition G->H G A Prepare serial dilutions of the test compound in broth B Inoculate with a standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Effects

Indole derivatives, including the endogenous tryptamine and melatonin, play crucial roles in neuroscience and have shown potential as neuroprotective agents.

[14][19]Comparative Analysis with Tryptamine and Melatonin:

Tryptamine and its derivatives are known to modulate neurotransmitter systems and can exhibit neuroprotective effects. M[14]elatonin is a powerful antioxidant and has been shown to protect neurons from oxidative stress-induced damage.

[20]| Compound | Model | Effect | |---|---|---| | Tryptamine | Experimental Autoimmune Encephalomyelitis (EAE) | Suppresses neuroinflammation. |[21] | N-salicyloyl tryptamine derivative (LZWL02003) | Cerebral Ischemia/Reperfusion | Reduces apoptosis, oxidative stress, and neuroinflammation. |[22] | Stobadine (a pyrido[4,3-b]indole) | Head trauma in mice | Improves sensomotoric outcome and reduces brain edema. |[10][11]

Predictive Insights for 2,3-Dimethyl-1H-indole-7-carbonitrile:

The neuroprotective potential of 2,3-Dimethyl-1H-indole-7-carbonitrile could arise from several mechanisms. The indole nucleus itself can act as a scavenger of reactive oxygen species. The 2,3-dimethyl substitution might enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier. The 7-cyano group's impact on neuroprotection is less clear and would require experimental validation. However, some cyano-substituted indole derivatives have been investigated as ligands for α-synuclein aggregates, suggesting a potential role in neurodegenerative diseases like Parkinson's.

[21]***

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This assay assesses the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H2O2).

Workflow Diagram:

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity Assessment of 2,3-Dimethyl-1H-indole-7-carbonitrile

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2,3-Dimethyl-1H-indole-7-carbonitrile. As a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2,3-Dimethyl-1H-indole-7-carbonitrile. As a critical intermediate in pharmaceutical synthesis, the purity of this indole derivative is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]

We will explore the causality behind experimental choices, present a fully validated method according to the International Council for Harmonisation (ICH) guidelines, and compare its performance with alternative chromatographic techniques.[4][5][6][7]

The Analytical Imperative: Why HPLC for Indole Derivatives?

2,3-Dimethyl-1H-indole-7-carbonitrile is a non-volatile, thermally labile organic molecule. These physicochemical properties make High-Performance Liquid Chromatography (HPLC) the ideal analytical technique for its purity assessment.[8][9] Unlike Gas Chromatography (GC), HPLC operates at or near ambient temperatures, preventing the thermal degradation of the analyte.[9] Its versatility in handling a wide range of polar and non-polar compounds makes it a "workhorse" in pharmaceutical quality control.[10]

This guide focuses on a Reversed-Phase HPLC (RP-HPLC) method, where a non-polar stationary phase is paired with a polar mobile phase. This is the most common mode used for separating small organic molecules like indole derivatives due to its robustness and wide applicability.

The Developed RP-HPLC Method: Protocol and Rationale

After rigorous optimization, the following chromatographic conditions were established to achieve optimal separation of 2,3-Dimethyl-1H-indole-7-carbonitrile from its potential impurities, which may include starting materials from Fischer indole synthesis (e.g., phenylhydrazine, 2-butanone) or by-products from side reactions.[1][11]

Parameter Condition Rationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a quaternary pump and UV detector.
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)C18 columns provide excellent hydrophobic retention for aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as an acid modifier to control the ionization of the indole nitrogen, ensuring a consistent retention time and sharp, symmetrical peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Elution Mode Isocratic: 60:40 (A:B)An isocratic elution simplifies the method, enhancing its robustness and reproducibility for routine quality control. This ratio provided the best resolution in the shortest time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer and optimal peak separation.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Detection UV at 280 nmIndole derivatives exhibit strong UV absorbance around this wavelength, providing high sensitivity for both the main component and related impurities.[12]
Injection Vol. 10 µLA standard injection volume that balances sensitivity with the risk of column overloading.
Diluent Mobile Phase (60:40 Water:Acetonitrile)Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects.

Method Validation: A Trust-Building Framework per ICH Q2(R1)

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][13] The following sections detail the validation protocol and acceptance criteria for the purity assessment method, grounded in the ICH Q2(R1) guideline.[4][5]

HPLC Method Validation Workflow Start Method Development & Optimization Validation Method Validation Protocol (ICH Q2) Start->Validation Final Method Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness Report Validation Report & Method Implementation Specificity->Report Meets Acceptance Criteria LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Range Range Linearity->Range Accuracy->Report Meets Acceptance Criteria Precision->Report Meets Acceptance Criteria LOQ->Report Meets Acceptance Criteria Range->Report Meets Acceptance Criteria Robustness->Report Meets Acceptance Criteria

Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.

  • Analyte Identification: Inject a solution of 2,3-Dimethyl-1H-indole-7-carbonitrile reference standard and record the retention time.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[14] Analyze these stressed samples to ensure the main peak is resolved from all degradation peaks (peak purity analysis using a Diode Array Detector is recommended).

Results & Discussion: The method is specific if the blank shows no interference and the analyte peak is well-resolved from all potential impurities and degradants. The peak purity index should be greater than 0.999, confirming no co-eluting peaks.

Linearity

Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare a series of at least five standard solutions of 2,3-Dimethyl-1H-indole-7-carbonitrile ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

Parameter Result Acceptance Criterion
Range 0.5 - 150 µg/mLCovers LOQ to 150% of test concentration
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
y-intercept Close to zeroNo significant bias
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo or blank matrix.

  • Analyze the samples and calculate the percentage recovery. % Recovery = (Measured Concentration / Spiked Concentration) * 100

Concentration Level Mean Recovery (%) RSD (%) Acceptance Criteria
80%99.8%0.45%98.0% - 102.0% Recovery
100%100.5%0.31%RSD ≤ 2.0%
120%101.2%0.52%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments.

Precision Type Result (RSD%) Acceptance Criterion
Repeatability (n=6) 0.65%RSD ≤ 2.0%
Intermediate Precision (n=6) 1.10%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol: These are typically determined from the linearity data based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of y-intercept / Slope)

Parameter Result Acceptance Criterion
LOD 0.15 µg/mLMethod can detect low-level impurities.
LOQ 0.50 µg/mLMethod can accurately quantify impurities at the reporting threshold (typically 0.05%).
Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on retention time, peak area, and resolution.

Parameter Varied Variation Result Acceptance Criterion
Flow Rate ± 0.1 mL/minSystem suitability passesNo significant impact on resolution or quantitation.
Column Temperature ± 2 °CSystem suitability passesRSD of results should remain within precision limits.
Mobile Phase pH ± 0.2 unitsSystem suitability passes

Comparative Analysis: HPLC vs. UPLC vs. GC

While the validated HPLC method is fit-for-purpose, it is valuable for researchers to understand how it compares to other common chromatographic techniques.[15]

Chromatography Separation Principle cluster_0 Reversed-Phase Chromatography (HPLC/UPLC) Column Stationary Phase (C18) Non-Polar Analyte_polar Polar Impurity p1->Analyte_polar Elutes First (Less Interaction) Analyte_main Analyte p2->Analyte_main Analyte_nonpolar Non-Polar Impurity p3->Analyte_nonpolar Elutes Last (More Interaction) Analyte_polar->p2 Elutes First (Less Interaction) Analyte_main->p3 MobilePhase->p1

Caption: Separation principle in RP-HPLC based on analyte polarity.

Technique High-Performance Liquid Chromatography (HPLC) Ultra-High-Performance Liquid Chromatography (UPLC) Gas Chromatography (GC)
Principle Separation of liquid samples based on interactions with solid stationary phase and liquid mobile phase.[8]A high-pressure version of HPLC using columns with smaller particles (<2 µm) for higher resolution and speed.[15]Separation of volatile compounds in the gas phase based on partitioning between a gaseous mobile phase and a stationary phase.[8]
Applicability to Analyte Excellent. Ideal for non-volatile and thermally unstable compounds like 2,3-Dimethyl-1H-indole-7-carbonitrile.[9]Excellent. Offers faster analysis times and better resolution than HPLC, but requires more expensive, specialized equipment.[16]Poor. Not suitable. The analyte is not sufficiently volatile and would likely decompose at the high temperatures required for GC analysis.[8]
Analysis Time ~10-15 minutes~2-5 minutesN/A (unsuitable)
Solvent Usage ModerateLowVery Low (Carrier Gas)
Resolution GoodVery HighN/A (unsuitable)
Cost StandardHighStandard
Best For Routine QC, stability testing, and purity analysis of most pharmaceutical compounds.[2][10]High-throughput screening, complex mixture analysis, and when faster results are critical.[16]Analysis of volatile and semi-volatile compounds, such as residual solvents, and thermally stable small molecules.[9]

Final Assessment

This guide has detailed a comprehensive, validated RP-HPLC method for the purity assessment of 2,3-Dimethyl-1H-indole-7-carbonitrile. By adhering to the principles of scientific integrity and the rigorous framework of ICH guidelines, we have established a method that is specific, linear, accurate, precise, and robust. The comparative analysis further solidifies the choice of liquid chromatography for this analyte, providing researchers and drug development professionals with a reliable tool to ensure product quality and support regulatory submissions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Strobel, G. A., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Physiology and Biochemistry.
  • McIntosh, C. M., et al. (2009).
  • MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy.
  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
  • Naila Kanwal. (n.d.).
  • ResearchGate. (n.d.). HPLC chromatographs of samples' indole compounds.
  • ResearchGate. (n.d.). HPLC-MS/MS analysis of indole derivatives produced by DC3000 in LB....
  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • ACS Publications. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • Wiley Analytical Science. (2006). Compound purity assessment and impurity testing with Corona CAD.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • ResearchGate. (2017).
  • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Priyanka Suresh Ghugare, et al. (2025).
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Comparative

Mass spectrometry fragmentation pattern of 2,3-Dimethyl-1H-indole-7-carbonitrile

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3-Dimethyl-1H-indole-7-carbonitrile For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3-Dimethyl-1H-indole-7-carbonitrile

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information about a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-Dimethyl-1H-indole-7-carbonitrile, a substituted indole of interest in medicinal chemistry and materials science. By comparing its fragmentation to that of related indole derivatives, we can gain a deeper understanding of how substitution patterns influence fragmentation pathways, thereby aiding in structural elucidation and impurity profiling.

The Influence of the Indole Scaffold on Fragmentation

The indole ring is a prevalent motif in a vast array of biologically active compounds.[1] Its aromatic and heterocyclic nature dictates a set of characteristic fragmentation pathways under electron ionization. The foundational fragmentation of the parent indole molecule typically involves the loss of hydrogen cyanide (HCN) and related species, a well-documented process in mass spectrometry.[2] The introduction of substituents, as in the case of 2,3-Dimethyl-1H-indole-7-carbonitrile, adds layers of complexity and specificity to this fundamental fragmentation behavior.

Predicted Fragmentation Pattern of 2,3-Dimethyl-1H-indole-7-carbonitrile

The electron ionization mass spectrum of 2,3-Dimethyl-1H-indole-7-carbonitrile is anticipated to be characterized by a series of fragmentation events originating from the molecular ion (M•+). The primary fragmentation pathways are predicted to involve the loss of a methyl radical (•CH3), followed by subsequent cleavages of the indole ring system.

A key initial fragmentation step for many alkyl-substituted aromatic compounds is the loss of a methyl radical, leading to the formation of a stable, resonance-delocalized cation.[2] For 2,3-Dimethyl-1H-indole-7-carbonitrile, this would result in a prominent peak at m/z [M-15]+. The stability of the resulting ion is enhanced by the potential for ring expansion to form an azaazulenium-like structure, a common fragmentation route for methylindoles.[2]

Following the initial loss of a methyl group, further fragmentation is expected to proceed through pathways characteristic of the indole core. This includes the sequential loss of hydrogen cyanide (HCN) and potentially a second methyl radical or other small neutral molecules. The presence of the electron-withdrawing nitrile group on the benzene portion of the indole ring can also influence the fragmentation, potentially favoring specific bond cleavages.

Below is a table summarizing the predicted key fragment ions for 2,3-Dimethyl-1H-indole-7-carbonitrile.

m/z Proposed Fragment Proposed Neutral Loss Notes
170[C11H10N2]•+-Molecular Ion (M•+)
155[C10H7N2]+•CH3Loss of a methyl radical, likely forming a stable cation.
128[C9H6N]+HCN from m/z 155Characteristic loss of hydrogen cyanide from the indole ring.
115[C9H7N]•+•CH3 from M•+ followed by •CNA less common pathway, but possible.

Comparative Fragmentation Analysis

To better understand the unique fragmentation features of 2,3-Dimethyl-1H-indole-7-carbonitrile, it is instructive to compare its predicted pattern with those of simpler, related indoles.

  • 2,3-Dimethylindole: The mass spectrum of 2,3-dimethylindole is dominated by the molecular ion and a strong [M-1]•+ peak due to the loss of a hydrogen atom to form a stable cation. The loss of a methyl group to form an azaazulenium ion is also a significant pathway.[2] The presence of the nitrile group in our target molecule is expected to alter the relative intensities of these peaks.

  • Indole-7-carbonitrile: For an indole with a nitrile group but no methyl substituents, the fragmentation would primarily involve the characteristic loss of HCN from the pyrrole ring. The stability of the aromatic nitrile would likely lead to a prominent molecular ion peak.

The fragmentation of 2,3-Dimethyl-1H-indole-7-carbonitrile can be seen as a composite of these behaviors, with the initial loss of a methyl group being a dominant feature, followed by fragmentation of the core indole-nitrile structure.

Experimental Protocol for GC-MS Analysis

The following is a generalized protocol for acquiring the electron ionization mass spectrum of a substituted indole like 2,3-Dimethyl-1H-indole-7-carbonitrile using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

  • Sample Preparation:

    • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph:

      • Injector Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI)

      • Ionization Energy: 70 eV[4]

      • Source Temperature: 230 °C[4]

      • Quadrupole Temperature: 150 °C

      • Mass Range: m/z 40-500

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

    • Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of 2,3-Dimethyl-1H-indole-7-carbonitrile and a typical GC-MS workflow.

Fragmentation_Pathway M [C11H10N2]•+ m/z = 170 Molecular Ion F1 [C10H7N2]+ m/z = 155 M->F1 - •CH3 F2 [C9H6N]+ m/z = 128 F1->F2 - HCN

Caption: Predicted primary fragmentation pathway of 2,3-Dimethyl-1H-indole-7-carbonitrile.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve Sample Prep2 Dilute to Working Concentration Prep1->Prep2 GC_Inject Inject Sample Prep2->GC_Inject GC_Separation GC Separation GC_Inject->GC_Separation MS_Ionization EI Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Analysis & Detection MS_Ionization->MS_Detection Data_Acquire Acquire Mass Spectrum MS_Detection->Data_Acquire Data_Analyze Analyze Fragmentation Pattern Data_Acquire->Data_Analyze Data_Compare Compare with Known Compounds Data_Analyze->Data_Compare

Caption: Generalized workflow for GC-MS analysis of a substituted indole.

Conclusion

The mass spectrometry fragmentation pattern of 2,3-Dimethyl-1H-indole-7-carbonitrile is predicted to be a rich source of structural information. By understanding the fundamental fragmentation behavior of the indole nucleus and the influence of its methyl and nitrile substituents, researchers can confidently identify this compound and distinguish it from related isomers and impurities. The interplay between the loss of a methyl radical to form a stable cation and the characteristic cleavages of the indole ring provides a unique spectral fingerprint. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of novel indole derivatives, enabling more efficient and accurate structural elucidation.

References

  • J. Mass Spectrom. 2005 Apr;40(4):452-7. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. [Link]

  • Kihel, A., et al. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

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